molecular formula C26H24N4O5 B1680292 Lotamilast CAS No. 947620-48-6

Lotamilast

Cat. No.: B1680292
CAS No.: 947620-48-6
M. Wt: 472.5 g/mol
InChI Key: BBTFKAOFCSOZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E6005 has been used in trials studying the treatment of Atopic Dermatitis.
LOTAMILAST is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name

methyl 4-[[3-[6,7-dimethoxy-2-(methylamino)quinazolin-4-yl]phenyl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5/c1-27-26-29-20-14-22(34-3)21(33-2)13-19(20)23(30-26)17-6-5-7-18(12-17)28-24(31)15-8-10-16(11-9-15)25(32)35-4/h5-14H,1-4H3,(H,28,31)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTFKAOFCSOZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC(=C(C=C2C(=N1)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947620-48-6
Record name Lotamilast [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947620486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-6005
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12776
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LOTAMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO043KKB9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lotamilast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotamilast (also known as E6005 and RVT-501) is a novel, topically administered, selective phosphodiesterase-4 (PDE4) inhibitor investigated for the treatment of atopic dermatitis (AD). As a small molecule, this compound offers the potential to modulate the inflammatory cascade within skin cells, providing a non-steroidal therapeutic option for a prevalent and chronic inflammatory skin condition. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated in both preclinical models and clinical trials, demonstrating its anti-inflammatory and antipruritic properties.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting phosphodiesterase-4 (PDE4), an enzyme highly expressed in immune and inflammatory cells. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in the regulation of inflammatory responses.

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines. The key steps in this pathway are:

  • Inhibition of PDE4: this compound binds to the active site of the PDE4 enzyme, preventing the breakdown of cAMP to AMP.

  • Increased Intracellular cAMP: The inhibition of PDE4 results in higher levels of cAMP within inflammatory cells.

  • Activation of PKA and Epac: Elevated cAMP activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

  • Modulation of Inflammatory Response: This activation leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), IL-13, and interferon-gamma (IFN-γ). It also promotes the synthesis of the anti-inflammatory cytokine IL-10.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA PKA (Active) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes cAMP to This compound This compound This compound->PDE4 Inhibits NFkB NF-κB PKA->NFkB Inhibits CREB pCREB PKA->CREB Activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, ILs) NFkB->Pro_inflammatory_Genes Promotes Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (IL-10) CREB->Anti_inflammatory_Genes Promotes

Caption: Simplified signaling pathway of this compound as a PDE4 inhibitor.
Preclinical Studies

In preclinical mouse models of atopic dermatitis, topical application of this compound demonstrated significant antipruritic effects by reducing scratching behaviors. These effects were correlated with a reduction in pro-inflammatory cytokines such as TNF-α and IL-4 in skin lesions[1]. Studies using ¹⁴C-labeled this compound in mice showed rapid clearance from the blood and low distribution to the brain, suggesting a low potential for systemic side effects like emesis, which has been a limiting factor for other PDE4 inhibitors.

Clinical Efficacy

The clinical development of this compound has primarily focused on its use in patients with atopic dermatitis.

A randomized, investigator-blinded, vehicle-controlled, multiple ascending dose study was conducted in 40 adult male patients with atopic dermatitis. Patients were treated for 10 days with this compound ointment at concentrations of 0.01%, 0.03%, 0.1%, or 0.2%, or with a vehicle ointment.

Experimental Protocol:

  • Study Design: Randomized, investigator-blinded, vehicle-controlled, parallel-group, multiple ascending dose.

  • Participants: 40 adult male patients with atopic dermatitis with typical lesions on their posterior trunk.

  • Intervention: Twice-daily application of this compound ointment (0.01%, 0.03%, 0.1%, or 0.2%) or vehicle to target lesions for 10 days.

  • Primary Endpoint: Change in targeted lesion severity score.

Results: this compound demonstrated a concentration-dependent reduction in targeted lesion severity scores. The 0.2% concentration showed a statistically significant improvement compared to the vehicle.

Treatment GroupMean Percent Change in Lesion Severity Scorep-value
This compound 0.2%-54.30%0.007
VehicleNot reported-

A randomized, vehicle-controlled, multicenter clinical trial was conducted in 78 Japanese adult patients with atopic dermatitis to evaluate the safety and efficacy of 0.2% this compound ointment.

Experimental Protocol:

  • Study Design: Randomized, vehicle-controlled, multicenter trial with a 4-week randomization phase followed by an 8-week extension phase.

  • Participants: 78 adult Japanese patients with atopic dermatitis.

  • Intervention: Twice-daily application of 0.2% this compound ointment or vehicle for 4 weeks. In the extension phase, all patients who completed the initial phase received 0.2% this compound ointment for an additional 8 weeks.

  • Primary Endpoints: Safety and tolerability.

  • Secondary Endpoints: Eczema Area and Severity Index (EASI), Severity Scoring of Atopic Dermatitis (SCORAD)-objective, SCORAD-C (visual analog scales for pruritus and sleep loss), and itch Behavioral Rating Scale.

Results: After 4 weeks of treatment, there were trends toward improvement in the this compound group compared to the vehicle group for EASI, SCORAD-objective, SCORAD-C, and itch scores, although these differences were not statistically significant[2]. However, in the 8-week extension study where all patients received this compound, significant improvements from baseline were observed at 12 weeks.

Efficacy EndpointResult at 4 Weeks (this compound vs. Vehicle)p-value (at 4 weeks)Result at 12 Weeks (from baseline)p-value (at 12 weeks)
EASI ScoreTrend toward improvementNot statistically significantSignificant reduction0.030
SCORAD-objectiveTrend toward improvementNot statistically significantSignificant reduction<0.001
SCORAD-CTrend toward improvementNot statistically significantSignificant reduction0.038

In a study involving pediatric patients with atopic dermatitis, a greater, though not statistically significant, decrease in severity score was observed in the this compound-treated group compared to the vehicle group (-45.94% vs. -32.26%)[3].

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by minimal systemic exposure following topical administration, which is a desirable feature for a topically applied drug to minimize potential systemic adverse effects.

Absorption and Distribution

Clinical studies have consistently shown that plasma concentrations of the parent drug, this compound, are undetectable following topical application in patients with atopic dermatitis[2]. This suggests very low transdermal absorption of the active compound.

However, a major metabolite, designated as M11, has been detected in the plasma of some patients. In a study involving 72 subjects, the M11 metabolite was detected in 62 out of 221 plasma samples[4]. The detection of this metabolite was found to be significantly associated with the SCORAD-A (Scoring Atopic Dermatitis - Area) score prior to treatment (p = 0.003), indicating that a larger area of eczematous skin is correlated with a higher likelihood of systemic absorption[4].

Due to the very low to undetectable plasma concentrations of this compound and its metabolite, detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life have not been fully characterized in published literature.

Metabolism and Excretion

The primary route of metabolism for this compound that leads to systemic exposure appears to be through the formation of the M11 metabolite. The specific metabolic pathways and excretion routes have not been detailed in the available literature.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment and Analysis Screening Screening of Patients (e.g., Atopic Dermatitis Diagnosis) InclusionCriteria Inclusion/Exclusion Criteria Met Screening->InclusionCriteria Randomization Randomization InclusionCriteria->Randomization TreatmentGroup This compound Ointment Application (e.g., 0.2% twice daily) Randomization->TreatmentGroup VehicleGroup Vehicle Ointment Application (Control) Randomization->VehicleGroup TreatmentPeriod Treatment Period (e.g., 4 weeks) TreatmentGroup->TreatmentPeriod VehicleGroup->TreatmentPeriod EfficacyAssessment Efficacy Assessment (EASI, SCORAD, Pruritus) TreatmentPeriod->EfficacyAssessment SafetyAssessment Safety Assessment (Adverse Events) TreatmentPeriod->SafetyAssessment PK_Sampling Pharmacokinetic Sampling (Blood Draws) TreatmentPeriod->PK_Sampling DataAnalysis Statistical Analysis EfficacyAssessment->DataAnalysis SafetyAssessment->DataAnalysis PK_Sampling->DataAnalysis

Caption: General experimental workflow for a clinical trial of topical this compound.

Safety and Tolerability

Topical this compound has been generally well-tolerated in clinical trials. In a 12-week study, the safety profile was similar to that of the vehicle control, with no deaths or serious adverse events reported[2]. The detection of the M11 metabolite in plasma was not clearly associated with an increased incidence of adverse events[4].

Conclusion

This compound is a selective PDE4 inhibitor that has demonstrated anti-inflammatory and antipruritic effects in both preclinical and clinical studies for atopic dermatitis. Its mechanism of action, centered on increasing intracellular cAMP levels, is well-established for this class of drugs. Clinical trials have shown trends toward efficacy with the 0.2% ointment, with significant improvements observed in longer-term use. A key feature of this compound is its favorable pharmacokinetic profile, characterized by minimal systemic exposure after topical application. While the parent compound is not detected in plasma, a major metabolite (M11) can be found in some patients, particularly those with a larger area of affected skin. This limited systemic absorption contributes to its good safety and tolerability profile. Further research is needed to fully elucidate the complete pharmacokinetic parameters and to confirm its efficacy and safety in larger, more diverse patient populations, including pediatric and adolescent patients.

References

The Impact of Lotamilast on Cyclic AMP Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotamilast (also known as E6005 and RVT-501) is a potent and selective small-molecule inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. This guide provides an in-depth technical overview of the effect of this compound on cAMP levels, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Mechanism of Action: The Role of cAMP

The primary mechanism of action of this compound is the inhibition of the PDE4 enzyme. In inflammatory cells, PDE4 is the predominant enzyme responsible for hydrolyzing cAMP into its inactive form, 5'-AMP. By blocking this degradation, this compound effectively increases the intracellular concentration of cAMP.

Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and regulates the activity of various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory mediators, forming the basis of this compound's therapeutic effects in inflammatory conditions such as atopic dermatitis.

Quantitative Analysis of this compound's Effect on cAMP and Related Pathways

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key data regarding its inhibitory activity and downstream effects.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 ValueCell/Enzyme Source
Phosphodiesterase 4 (PDE4)2.8 nMHuman PDE4 enzyme
IL-2 Production0.78 - 3.1 nMActivated Human Lymphocytes
IL-4 Production0.78 - 3.1 nMActivated Human Lymphocytes
IFN-γ Production0.78 - 3.1 nMActivated Human Lymphocytes
TNF-α Production0.78 - 3.1 nMActivated Human Lymphocytes
IL-12 Production0.49 nMLipopolysaccharide-stimulated Human Monocytes
TNF-α Production0.79 nMLipopolysaccharide-stimulated Human Monocytes
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]

Table 2: In Vivo Effect of this compound on Cutaneous cAMP Levels

Animal ModelConditionTreatmentEffect on cAMP
Mice with Chronic DermatitisDecreased cutaneous cAMPTopical this compoundReversal of the decrease in cAMP concentration
This demonstrates that topical application of this compound can effectively increase local cAMP levels in a disease model.[1]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a general workflow for measuring its impact on cAMP levels.

This compound's Mechanism of Action

Lotamilast_Mechanism This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP Cyclic AMP (cAMP) PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-2) PKA->Pro_Inflammatory Downregulates Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) PKA->Anti_Inflammatory Upregulates

Caption: Mechanism of action of this compound.

Experimental Workflow for Cutaneous cAMP Measurement

cAMP_Workflow cluster_animal_model In Vivo Model cluster_sample_prep Sample Preparation cluster_assay cAMP Measurement Animal Mouse with Chronic Dermatitis Treatment Topical Application of this compound Animal->Treatment Biopsy Skin Biopsy Collection Treatment->Biopsy Homogenization Tissue Homogenization Biopsy->Homogenization Extraction cAMP Extraction Homogenization->Extraction EIA Enzyme Immunoassay (EIA) Extraction->EIA Data Data Analysis EIA->Data

Caption: Workflow for cAMP measurement.

Detailed Experimental Protocols

The following provides a generalized protocol for the key experiments cited. Specific details may vary between laboratories.

PDE4 Enzyme Inhibition Assay
  • Objective: To determine the in vitro potency of this compound in inhibiting PDE4 enzyme activity.

  • Materials:

    • Recombinant human PDE4 enzyme.

    • This compound at various concentrations.

    • ³H-cAMP (radiolabeled substrate).

    • Snake venom nucleotidase.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare a reaction mixture containing the PDE4 enzyme, a buffer solution, and varying concentrations of this compound or vehicle control.

    • Initiate the reaction by adding ³H-cAMP.

    • Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Terminate the reaction by heat inactivation.

    • Add snake venom nucleotidase to convert the resulting ³H-5'-AMP to ³H-adenosine.

    • Separate the unreacted ³H-cAMP from the ³H-adenosine using an ion-exchange resin.

    • Quantify the amount of ³H-adenosine produced using a scintillation counter.

    • Calculate the percentage of PDE4 inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
  • Objective: To assess the effect of this compound on the production of inflammatory cytokines in immune cells.

  • Materials:

    • Isolated human PBMCs.

    • This compound at various concentrations.

    • Stimulating agents (e.g., Lipopolysaccharide (LPS) for monocytes, phytohemagglutinin (PHA) for lymphocytes).

    • Cell culture medium and supplements.

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-2, IL-4, IL-12, IFN-γ).

  • Procedure:

    • Culture isolated PBMCs in a multi-well plate.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

    • Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production.

    • Incubate the cells for a further period (e.g., 24 hours) to allow for cytokine secretion into the culture supernatant.

    • Collect the cell culture supernatant.

    • Quantify the concentration of specific cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of cytokine inhibition for each this compound concentration and determine the IC50 values.

Cutaneous cAMP Measurement in a Mouse Model of Atopic Dermatitis
  • Objective: To determine the in vivo effect of topical this compound on cAMP levels in the skin.

  • Materials:

    • A mouse model of chronic dermatitis (e.g., NC/Nga mice).

    • This compound ointment at various concentrations.

    • Vehicle control ointment.

    • Skin biopsy tools.

    • Tissue homogenizer.

    • cAMP extraction buffer (e.g., 0.1 M HCl).

    • Commercially available cAMP Enzyme Immunoassay (EIA) kit.

  • Procedure:

    • Induce chronic dermatitis in the mice according to the established model protocol.

    • Topically apply this compound ointment or vehicle control to the affected skin area.

    • After a specified treatment period, euthanize the mice and collect skin biopsies from the treated areas.

    • Immediately freeze the skin samples in liquid nitrogen to halt enzymatic activity.

    • Homogenize the frozen skin tissue in a cold cAMP extraction buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the extracted cAMP.

    • Perform a protein assay on the supernatant to normalize the cAMP concentration to the total protein content.

    • Measure the cAMP concentration in the supernatant using a competitive EIA kit following the manufacturer's protocol. This typically involves the use of a cAMP-specific antibody and a labeled cAMP conjugate.

    • Calculate the cutaneous cAMP concentration (e.g., in pmol/mg of protein) and compare the levels between the this compound-treated and vehicle-treated groups.

Conclusion

The available data strongly support the mechanism of action of this compound as a potent PDE4 inhibitor that leads to a significant elevation of intracellular cAMP levels. This increase in cAMP has been shown to correlate with a reduction in the production of key pro-inflammatory cytokines. Furthermore, preclinical studies have demonstrated that topical application of this compound can effectively increase cAMP concentrations in the skin of a relevant disease model. These findings provide a solid rationale for the clinical development of this compound as a topical treatment for inflammatory skin diseases like atopic dermatitis. Further research could focus on elucidating the precise dose-dependent effects of this compound on cAMP levels in various human skin cell types to further refine its therapeutic application.

References

Preclinical Profile of Lotamilast (RVT-501): A Technical Guide to its Anti-Inflammatory Effects in Skin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lotamilast (formerly known as E6005 and RVT-501) is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4) developed for the topical treatment of inflammatory skin diseases, primarily atopic dermatitis. Preclinical investigations have demonstrated its significant anti-inflammatory and antipruritic effects, mediated through the upregulation of intracellular cyclic adenosine monophosphate (cAMP). This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development in the field of dermatology.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound is a quinazoline-based compound featuring a 3,4-dialkoxyphenyl moiety, a structural element crucial for its high-affinity binding within the catalytic domain of the PDE4 enzyme.[1] By selectively inhibiting PDE4, this compound prevents the degradation of cAMP, a key second messenger in immune and inflammatory cells.[1] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). This initiates a signaling cascade that ultimately suppresses the production of multiple pro-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of atopic dermatitis.[2]

Lotamilast_Mechanism_of_Action This compound This compound (RVT-501) PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades FiveAMP 5'-AMP PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase (AC) AC->cAMP Converts PKA_active Protein Kinase A (PKA) (Active) CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB ProInflammatory Pro-inflammatory Cytokine Transcription (e.g., TNF-α, IL-4, IL-13) pCREB->ProInflammatory Suppresses AntiInflammatory Anti-inflammatory Effects In_Vitro_Cytokine_Inhibition_Workflow start Start isolate_pbmcs Isolate Human PBMCs start->isolate_pbmcs culture_cells Culture PBMCs isolate_pbmcs->culture_cells stimulate_cells Stimulate with Mitogen (e.g., PHA) culture_cells->stimulate_cells treat_cells Treat with this compound (various concentrations) & Vehicle Control stimulate_cells->treat_cells incubate Incubate (24-48h) treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_cytokines Measure Cytokine Levels (ELISA / Multiplex Assay) collect_supernatant->measure_cytokines calculate_ic50 Calculate IC50 Values measure_cytokines->calculate_ic50 end End calculate_ic50->end Oxazolone_Model_Workflow start Start sensitization Day 0: Sensitization (Oxazolone on abdomen) start->sensitization challenge Day 7 onwards: Repeated Challenge (Oxazolone on ears) sensitization->challenge treatment Treatment Application (Topical this compound / Vehicle) challenge->treatment assessment Efficacy Assessment treatment->assessment ear_thickness Measure Ear Thickness assessment->ear_thickness histology Histological Analysis assessment->histology cytokine_analysis Tissue Cytokine Analysis assessment->cytokine_analysis serum_ige Serum IgE Measurement assessment->serum_ige end End

References

Methodological & Application

Application Notes and Protocols for the Use of Lotamilast in Primary T Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotamilast (formerly E6005) is a selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is a critical enzyme in immune cells, including T lymphocytes, that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1] Inhibition of PDE4 by this compound leads to an increase in intracellular cAMP levels, which in turn modulates the inflammatory response by downregulating the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.[2][3] These application notes provide detailed protocols for the in vitro use of this compound with primary human T cells to study its effects on cell proliferation and cytokine production.

Mechanism of Action in T Cells

The activation of T cells through the T-cell receptor (TCR) and co-stimulatory molecules like CD28 is a critical event in the adaptive immune response. This activation, however, is tightly regulated to prevent excessive inflammation. The cAMP signaling pathway plays a crucial inhibitory role in T-cell activation.[1]

Upon TCR engagement, there is an initial increase in cAMP which can inhibit proximal T-cell signaling. However, with co-stimulation through CD28, PDE4 is recruited to the immunological synapse, where it hydrolyzes cAMP, thus allowing for a full T-cell response, including proliferation and cytokine production.[1]

This compound, by inhibiting PDE4, prevents the degradation of cAMP. The elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and activate the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), IL-4, and IL-5, and an increase in the anti-inflammatory cytokine IL-10.[2][4]

Signaling Pathway of this compound in T Cells

Lotamilast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD28 TCR/CD28 Activation This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP cAMP->PDE4 Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase AC->cAMP Converts CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) Pro_inflammatory Pro-inflammatory Cytokine Genes (e.g., TNF-α, IFN-γ, IL-2, IL-4) pCREB->Pro_inflammatory Inhibits Transcription Anti_inflammatory Anti-inflammatory Cytokine Genes (e.g., IL-10) pCREB->Anti_inflammatory Promotes Transcription

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA, which modulates cytokine gene expression.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of a this compound Analog (AA6216) and a Representative PDE4 Inhibitor (Roflumilast) on Cytokine Production in Activated Human PBMCs and CD4+ T Cells.

CompoundCell TypeStimulationCytokine InhibitedIC50 (nM)
AA6216 (this compound Analog) Human PBMCsPhytohemagglutinin (PHA)TNF-α~5.9 - 47
IL-4~5.9 - 47
IL-13~5.9 - 47
IFN-γ~5.9 - 47
Roflumilast Human CD4+ T cellsanti-CD3/CD28Various CytokinesNot specified
Human NeutrophilsfMLPPDE4 Activity0.8

Note: Data for AA6216 is derived from studies on human PBMCs. The potency of this compound in purified primary T cells is expected to be in a similar nanomolar range.

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_assays 7. Assays Blood 1. Obtain Human Whole Blood/Buffy Coat PBMC 2. Isolate PBMCs via Ficoll-Paque Density Gradient Blood->PBMC T_Cell_Isolation 3. Isolate Primary T Cells (Negative Selection) PBMC->T_Cell_Isolation Culture 4. Culture and Activate T Cells (e.g., anti-CD3/CD28 beads) T_Cell_Isolation->Culture Lotamilast_Treatment 5. Treat with this compound (Dose-Response) Culture->Lotamilast_Treatment Incubation 6. Incubate for Desired Time Period Lotamilast_Treatment->Incubation Proliferation T Cell Proliferation Assay (e.g., CFSE) Incubation->Proliferation Cytokine Cytokine Production Assay (e.g., ELISA, Flow Cytometry) Incubation->Cytokine

Caption: Workflow for studying this compound's effects on primary T cells.

Protocol 1: Isolation and Culture of Primary Human T Cells

Materials:

  • Human whole blood or buffy coat

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • RosetteSep™ Human T Cell Enrichment Cocktail or equivalent negative selection kit

  • RPMI-1640 medium

  • Fetal bovine serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Human IL-2

  • Dynabeads™ Human T-Activator CD3/CD28 or equivalent

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Aspirate the upper layer and carefully collect the mononuclear cell layer (buffy coat).

    • Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • T Cell Isolation (Negative Selection):

    • Resuspend the PBMC pellet in PBS with 2% FBS.

    • Follow the manufacturer's protocol for the negative selection T cell isolation kit. This typically involves adding an antibody cocktail that binds to non-T cells, followed by magnetic particle separation.

    • Collect the enriched, untouched T cells.

  • Cell Culture and Activation:

    • Resuspend the purified T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).

    • Count the cells and adjust the density to 1 x 10^6 cells/mL.

    • For activation, add anti-CD3/CD28 T-cell activator beads at a bead-to-cell ratio of 1:1.

    • Add human IL-2 to a final concentration of 20 U/mL to promote proliferation.

    • Incubate at 37°C in a 5% CO2 humidified incubator.

Protocol 2: T Cell Proliferation Assay using CFSE

Materials:

  • Isolated and purified primary T cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • DMSO

  • PBS with 0.1% BSA

  • Complete RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • Flow cytometer

Procedure:

  • CFSE Staining:

    • Resuspend 1 x 10^7 T cells in 1 mL of pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.

    • Incubate for 10 minutes at 37°C, protected from light.

    • To quench the staining, add 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete medium by centrifugation at 300 x g for 5 minutes.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Plate the cells in a 96-well plate.

    • Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO).

    • Add anti-CD3/CD28 activator beads to stimulate the cells.

    • Incubate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Analyze the cells on a flow cytometer using a 488 nm laser for excitation.

    • Gate on the live, single-cell population.

    • Analyze the CFSE fluorescence intensity. Each cell division will result in a halving of the CFSE intensity, appearing as distinct peaks on the histogram.

    • Quantify the percentage of proliferated cells and the proliferation index.

Protocol 3: Cytokine Production Analysis

Materials:

  • Isolated and activated primary T cells

  • This compound stock solution (in DMSO)

  • Brefeldin A (for intracellular cytokine staining)

  • ELISA kits for specific cytokines (e.g., TNF-α, IFN-γ, IL-4, IL-10)

  • Flow cytometry antibodies for surface markers (e.g., CD4, CD8) and intracellular cytokines

  • Permeabilization/Fixation buffer for flow cytometry

Procedure:

  • Cell Culture and Treatment:

    • Culture and activate primary T cells as described in Protocol 1.

    • Add this compound at various concentrations to the cell cultures. Include a vehicle control.

    • Incubate for 24-72 hours.

  • Cytokine Measurement in Supernatant (ELISA):

    • Centrifuge the cell cultures and collect the supernatant.

    • Perform ELISA for the desired cytokines according to the manufacturer's instructions.

    • Determine the concentration of each cytokine in the supernatants.

  • Intracellular Cytokine Staining (Flow Cytometry):

    • For the final 4-6 hours of culture, add Brefeldin A to block cytokine secretion.

    • Harvest the cells and stain for surface markers (e.g., CD4, CD8).

    • Fix and permeabilize the cells using a commercially available kit.

    • Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4).

    • Analyze by flow cytometry to determine the percentage of T cells producing specific cytokines.

Conclusion

This compound is a potent PDE4 inhibitor that effectively modulates T-cell responses by increasing intracellular cAMP. The protocols outlined above provide a framework for researchers to investigate the dose-dependent effects of this compound on primary T-cell proliferation and cytokine production. Such studies are crucial for understanding its immunomodulatory properties and for the development of novel therapeutics for T-cell-mediated inflammatory diseases.

References

Dissolving Lotamilast for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Lotamilast (also known as RVT-501 or E6005), a selective phosphodiesterase 4 (PDE4) inhibitor, for research purposes. Adherence to proper dissolution procedures is critical for obtaining accurate and reproducible results in both in vitro and in vivo studies.

Physicochemical Properties and Solubility

This compound is a potent and selective inhibitor of the PDE4 enzyme, with an IC50 of 2.8 nM.[1][2][3][4][5] Its inhibitory action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates inflammatory responses. Structurally, it is a relatively hydrophobic molecule, which influences its solubility characteristics. The solubility of this compound in common laboratory solvents is summarized in the table below.

SolventSolubility (at 25°C)Molar ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 94 mg/mL[2]198.94 mM[2]Ultrasonic assistance may be required for complete dissolution.[1][4]
Water Insoluble[2]-
Ethanol Insoluble[2]-

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by inhibiting PDE4, a key enzyme in the cAMP signaling cascade. The diagram below illustrates the mechanism of action.

Lotamilast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylate Cyclase Receptor->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac1/2 cAMP->Epac Activates This compound This compound This compound->PDE4 Inhibits 5_AMP 5'-AMP PDE4->5_AMP Degrades pCREB pCREB PKA->pCREB Phosphorylates NF_kB NF-κB PKA->NF_kB Inhibits Epac->NF_kB Inhibits Gene_Transcription Anti-inflammatory Gene Transcription pCREB->Gene_Transcription Promotes Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Pro_inflammatory_Genes Promotes

This compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory pathways.

Experimental Protocols

The following protocols provide detailed methodologies for the dissolution of this compound for in vitro and in vivo research applications.

In Vitro Studies (e.g., Cell Culture)

For most in vitro applications, this compound should be dissolved in DMSO to create a concentrated stock solution.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., to make a 10 mM stock solution from 4.72 mg of this compound, add 1 mL of DMSO).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.[1][4]

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

  • Working Solution Preparation: When preparing a working solution for cell culture, dilute the DMSO stock solution into the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.1%).

In_Vitro_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add Sterile DMSO Weigh->Add_DMSO Dissolve Vortex and/ or Sonicate Add_DMSO->Dissolve Check_Solubility Fully Dissolved? Dissolve->Check_Solubility Check_Solubility->Dissolve No Filter Filter Sterilize (Optional) Check_Solubility->Filter Yes Aliquot_Store Aliquot and Store at -20°C / -80°C Filter->Aliquot_Store Dilute Dilute in Cell Culture Medium Aliquot_Store->Dilute End End Dilute->End

Workflow for preparing this compound stock solutions for in vitro experiments.
In Vivo Studies

For in vivo studies, the formulation will depend on the route of administration. As this compound is poorly soluble in aqueous solutions, suspensions are typically used.

1. Oral Administration (Suspension)

A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na) as a suspending agent.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water or saline

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

Protocol:

  • Prepare CMC-Na Solution: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water or saline. Stir until fully dissolved.

  • Weigh this compound: Weigh the required amount of this compound powder.

  • Create a Paste: Place the this compound powder in a mortar and add a small amount of the CMC-Na solution to form a smooth paste.

  • Dilution: Gradually add the remaining CMC-Na solution while continuously triturating or homogenizing to form a uniform suspension.

  • Final Concentration: Adjust the final volume with the CMC-Na solution to achieve the desired concentration (e.g., ≥5 mg/mL).[2][3]

  • Administration: Stir the suspension continuously before and during administration to ensure a consistent dose. This preparation should be made fresh for each use.

2. Oral or Intraperitoneal Injection (Suspended Solution)

A suspended solution can be prepared using a co-solvent system with a cyclodextrin to improve wetting and suspension.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Ultrasonic water bath

Protocol:

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[1] Use sonication if necessary to dissolve.

  • Formulate Suspension: For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[1] This results in a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in saline).

  • Homogenize: Vortex the mixture thoroughly and use an ultrasonic water bath to ensure a uniform suspension.[1][4]

  • Administration: Administer the suspended solution shortly after preparation, ensuring it is well-mixed.

Important Considerations

  • Purity of Reagents: Always use high-purity solvents and reagents to avoid introducing contaminants into your experiments.

  • Safety Precautions: Handle this compound powder and DMSO in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Fresh Preparations: For in vivo studies, it is highly recommended to prepare fresh formulations for each experiment to ensure consistency and avoid potential degradation.

  • Solubility Confirmation: Always visually inspect solutions and suspensions for any undissolved material before use.

  • Vehicle Controls: In all experiments, it is essential to include a vehicle control group that receives the same solvent or suspension medium without this compound to account for any effects of the vehicle itself.

References

Application Notes and Protocols for Lotamilast in Cytokine Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lotamilast (formerly known as E6005 and RVT-501) is an experimental topical phosphodiesterase 4 (PDE4) inhibitor under investigation for the treatment of inflammatory skin conditions such as atopic dermatitis and psoriasis.[1][2] As a PDE4 inhibitor, this compound functions by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that regulates a wide array of cellular functions, including the inflammatory response.[3] Elevated cAMP levels are known to suppress the production of pro-inflammatory cytokines while potentially increasing the production of anti-inflammatory mediators.[3] These application notes provide detailed protocols for assessing the in vitro effects of this compound on cytokine production, offering a framework for researchers in immunology, dermatology, and drug development.

Mechanism of Action: PDE4 Inhibition and Cytokine Modulation

Phosphodiesterase 4 is a critical enzyme in inflammatory cells, including T cells, monocytes, and macrophages, responsible for the degradation of cAMP.[4] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn can modulate the activity of transcription factors such as NF-κB and CREB, ultimately leading to a downregulation of pro-inflammatory cytokine gene expression.[4] Preclinical studies have demonstrated that this compound potently and selectively inhibits human PDE4 activity and suppresses the production of various cytokines from human lymphocytes and monocytes.[1]

Lotamilast_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits ATP ATP cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB (Pro-inflammatory) PKA->NFkB Inhibits CREB CREB (Anti-inflammatory) PKA->CREB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-2, IL-4, IL-12, IL-17, IL-23) NFkB->ProInflammatory_Cytokines Induces AntiInflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) CREB->AntiInflammatory_Cytokines Induces AC Adenylate Cyclase AC->cAMP Synthesizes

Caption: this compound's mechanism of action on cytokine production.

Data Presentation: In Vitro Inhibitory Activity of this compound

The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound on the production of key cytokines from stimulated human peripheral blood mononuclear cells (PBMCs), specifically from lymphocyte and monocyte populations.[1] This data provides a quantitative measure of this compound's anti-inflammatory potency.

Table 1: this compound (E6005) IC50 Values for Cytokine Inhibition in Human Lymphocytes [1]

CytokineIC50 (nM)95% Confidence Interval
IL-23.1(2.2 - 4.2)
IL-40.78(0.60 - 1.0)
IFN-γ2.0(1.6 - 2.5)
TNF-α1.9(1.5 - 2.4)

Table 2: this compound (E6005) IC50 Values for Cytokine Inhibition in Human Monocytes [1]

CytokineIC50 (nM)95% Confidence Interval
IL-120.49(0.35 - 0.68)
TNF-α0.79(0.59 - 1.1)

Experimental Protocols

The following protocols are designed to assess the in vitro effects of this compound on cytokine production from human PBMCs. These protocols can be adapted for other relevant cell types, such as purified T cells, keratinocytes, or dermal fibroblasts.

Protocol 1: Assessment of this compound's Effect on Cytokine Production from Stimulated Human PBMCs

This protocol details the methodology to measure the inhibitory effect of this compound on the production of a broad range of cytokines from stimulated human PBMCs.

Materials:

  • This compound (E6005)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery) or individual ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IL-12, IL-17A, IL-23)

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Cell Seeding: Adjust the cell density to 1 x 10^6 cells/mL and seed 100 µL of the cell suspension into each well of a 96-well plate.

  • This compound Preparation and Addition: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete RPMI 1640 medium to achieve final concentrations ranging from 0.1 nM to 1000 nM. Add 50 µL of the diluted this compound or vehicle control (DMSO in medium) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.

  • Stimulation: Prepare a working solution of the stimulant. For monocyte-derived cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12), use LPS at a final concentration of 100 ng/mL. For lymphocyte-derived cytokines (e.g., IL-2, IL-4, IFN-γ, IL-17A), use PHA (5 µg/mL) or a combination of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies. Add 50 µL of the stimulant to each well.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until cytokine analysis.

  • Cytokine Quantification: Measure the concentration of the target cytokines in the collected supernatants using a multiplex cytokine assay or individual ELISAs according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each this compound concentration relative to the vehicle control. Determine the IC50 value for each cytokine using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Experimental_Workflow start Start isolate_pbmcs Isolate PBMCs from whole blood start->isolate_pbmcs seed_cells Seed PBMCs into 96-well plate isolate_pbmcs->seed_cells add_this compound Add serial dilutions of This compound or vehicle seed_cells->add_this compound pre_incubate Pre-incubate for 1 hour add_this compound->pre_incubate stimulate_cells Add stimulant (e.g., LPS or anti-CD3/CD28) pre_incubate->stimulate_cells incubate_24_48h Incubate for 24-48 hours stimulate_cells->incubate_24_48h collect_supernatant Collect supernatant incubate_24_48h->collect_supernatant cytokine_assay Perform cytokine assay (Multiplex/ELISA) collect_supernatant->cytokine_assay data_analysis Data analysis and IC50 determination cytokine_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytokine assay with this compound.
Protocol 2: Ex Vivo Analysis of Cytokine Expression in Skin Biopsies

This protocol outlines a method for assessing the effect of topical this compound on cytokine levels in skin biopsies from preclinical models or clinical studies.

Materials:

  • Skin punch biopsy tool

  • RNase-free tubes and reagents

  • Tissue homogenizer

  • Protein lysis buffer with protease inhibitors

  • Multiplex cytokine assay kit suitable for tissue lysates

  • BCA or other protein quantification assay kit

Procedure:

  • Sample Collection: Obtain skin punch biopsies from treated and vehicle control areas. Immediately snap-freeze the biopsies in liquid nitrogen or place them in a stabilizing solution (e.g., RNAlater) and store at -80°C.

  • Tissue Homogenization: Add ice-cold protein lysis buffer with protease inhibitors to the frozen biopsy in a pre-chilled tube. Homogenize the tissue using a mechanical homogenizer until fully lysed.

  • Lysate Clarification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (protein lysate) and transfer it to a new tube.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay or a similar method.

  • Cytokine Measurement: Dilute the tissue lysates to a consistent total protein concentration. Measure the levels of target cytokines using a multiplex immunoassay platform according to the manufacturer's protocol for tissue lysates.

  • Data Normalization and Analysis: Normalize the cytokine concentrations to the total protein concentration for each sample. Compare the cytokine levels between this compound-treated and vehicle-treated biopsies using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound demonstrates potent inhibitory effects on the production of key pro-inflammatory cytokines in vitro, consistent with its mechanism of action as a PDE4 inhibitor. The provided protocols offer a standardized approach for researchers to further investigate the immunomodulatory properties of this compound and similar compounds. These assays are crucial for preclinical characterization and for understanding the molecular effects of this compound in clinical settings. The quantitative data presented can serve as a benchmark for future studies in the development of novel topical treatments for inflammatory skin diseases.

References

Application Notes: Characterization of Lotamilast Inhibition of Phosphodiesterase 4 (PDE4)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily expressed in immune, epithelial, and brain cells.[1][2] It specifically hydrolyzes cAMP to adenosine 5'-monophosphate (AMP), thereby regulating intracellular cAMP levels.[2] By controlling the amplitude and duration of the cAMP signal, PDE4 plays a key role in modulating inflammatory responses.[2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors.[3][4] This cascade ultimately suppresses the production of pro-inflammatory cytokines and increases the production of anti-inflammatory mediators, making PDE4 a significant therapeutic target for a range of inflammatory diseases.[4][5][6]

Lotamilast (formerly RVT-501 or E6005) is a potent and selective small molecule inhibitor of PDE4.[7][8] Its mechanism involves binding to the catalytic domain of the PDE4 enzyme, preventing the breakdown of cAMP.[5] These application notes provide a detailed protocol for characterizing the inhibitory activity of this compound against PDE4 using a biochemical assay format.

PDE4 Signaling Pathway and Point of Inhibition

The intracellular concentration of cAMP is balanced by its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases. Upon activation of G-protein coupled receptors (GPCRs), AC converts ATP to cAMP. PDE4 terminates this signal by hydrolyzing cAMP to inactive AMP. This compound selectively inhibits PDE4, increasing cAMP levels and activating downstream anti-inflammatory pathways.[3][4]

PDE4_Signaling_Pathway PDE4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Activation (e.g., Hormone/Neurotransmitter) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits Downstream Anti-inflammatory Effects (e.g., ↓ TNF-α, ↑ IL-10) PKA->Downstream Leads to

A simplified diagram of the PDE4/cAMP signaling cascade.

Principle of the Phosphodiesterase Activity Assay

This protocol describes a generic, luminescence-based phosphodiesterase assay, analogous to commercially available kits (e.g., PDE-Glo™). The assay quantifies PDE4 activity by measuring the amount of cAMP remaining after the enzymatic reaction.

The principle is a two-step process:

  • PDE4 Reaction: Recombinant PDE4 enzyme is incubated with its substrate, cAMP, in the presence of varying concentrations of an inhibitor (this compound). The enzyme hydrolyzes cAMP to AMP.

  • cAMP Detection: The reaction is stopped, and the remaining cAMP is detected. In this type of assay, the remaining cAMP is used by a cAMP-dependent protein kinase (PKA) to phosphorylate a substrate, consuming ATP in the process. The amount of ATP left is then quantified using a luciferase/luciferin reaction, which produces a luminescent signal. The signal is inversely proportional to PDE4 activity; a high signal indicates low PDE4 activity (high inhibition).

Quantitative Data Summary

The potency of a PDE4 inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ value for this compound and provides comparative data for Roflumilast, another well-characterized PDE4 inhibitor.

CompoundTargetIC₅₀ (nM)Notes
This compound PDE42.8Potent and selective inhibitor.[7][8]
RoflumilastPDE4 (pan)0.2 - 4.3Potent inhibitor of various PDE4 splice variants.[9]
RoflumilastPDE4B0.84Exhibits some selectivity for PDE4B and PDE4D.[10]
RoflumilastPDE4D0.68Exhibits some selectivity for PDE4B and PDE4D.[10]

Experimental Protocol: this compound IC₅₀ Determination

This protocol outlines the steps to determine the IC₅₀ value of this compound for a specific PDE4 isoform.

  • Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)

  • This compound

  • cAMP substrate

  • PDE Assay Buffer (e.g., Tris-HCl, MgCl₂, pH 7.5)

  • DMSO (for compound dilution)

  • Luminescence-based cAMP detection kit (e.g., PDE-Glo™ Assay from Promega)

    • Termination/Stop Buffer

    • Detection Reagent (containing PKA, ATP)

    • Kinase-Glo® Reagent (luciferase/luciferin)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Workflow A 1. Prepare Reagents B Prepare this compound serial dilution in DMSO, then dilute in Assay Buffer. A->B C Prepare PDE4 enzyme and cAMP substrate solutions in Assay Buffer. A->C D 2. Set Up Assay Plate E Add this compound dilutions and controls (No Inhibitor, No Enzyme) to designated wells. D->E H 3. Initiate PDE4 Reaction F Add PDE4 enzyme to all wells except 'No Enzyme' control. E->F G Pre-incubate for 10-15 min at room temperature. F->G I Add cAMP substrate to all wells to start the reaction. H->I K 4. Terminate and Detect J Incubate for 30-60 min at room temperature. I->J L Add Termination Buffer, then Detection Reagent. Incubate for 20 min. K->L N 5. Measure and Analyze M Add Kinase-Glo® Reagent. Incubate for 10 min. L->M O Read luminescence on a plate reader. N->O P Calculate % Inhibition and plot dose-response curve to determine IC50. O->P

Workflow for determining the IC₅₀ of this compound.
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) from the stock solution in DMSO.

    • Further dilute this series in PDE Assay Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup (384-well format example):

    • Controls:

      • 100% Activity (No Inhibitor) Control: Add assay buffer with DMSO (vehicle) to multiple wells.

      • 0% Activity (No Enzyme) Control: Add assay buffer with DMSO to multiple wells.

    • Inhibitor Wells: Add 5 µL of each diluted this compound concentration to the respective wells.

    • Enzyme Addition: Add 5 µL of diluted PDE4 enzyme solution to all wells except the "No Enzyme" control. For "No Enzyme" wells, add 5 µL of assay buffer.

    • Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the PDE Reaction:

    • Add 10 µL of the cAMP substrate solution to all wells to start the reaction. The final volume should be 20 µL.

    • Incubate the plate for a predetermined time (e.g., 45 minutes) at room temperature. This time should be within the linear range of the enzyme reaction, which should be determined during assay optimization.

  • Terminate Reaction and Detect cAMP:

    • Add 10 µL of Termination Buffer to each well to stop the PDE4 reaction.

    • Add 10 µL of the cAMP Detection Solution (containing ATP and PKA).

    • Incubate for 20 minutes at room temperature.

  • Measure Luminescence:

    • Add 40 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis

  • Average Control Signals:

    • Calculate the average luminescence for the 100% Activity control (L_max).

    • Calculate the average luminescence for the 0% Activity control (L_min).

  • Calculate Percent Inhibition:

    • For each this compound concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (L_sample - L_max) / (L_min - L_max) (Note: In this inverse assay format, L_min > L_max. The formula correctly normalizes the data between 0% and 100% inhibition.)

  • Determine IC₅₀:

    • Plot the Percent Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of this compound that produces 50% inhibition of PDE4 activity.

Disclaimer: This document provides a generalized protocol based on established biochemical assay principles. Researchers should optimize assay conditions, such as enzyme concentration and incubation times, for their specific experimental setup. All reagents should be handled according to the manufacturer's safety guidelines. For research use only.

References

Lotamilast Administration in Animal Studies of Dermatitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lotamilast (formerly known as E6005 or RVT-501) is a selective phosphodiesterase 4 (PDE4) inhibitor under investigation for the topical treatment of atopic dermatitis (AD) and other inflammatory skin conditions. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines. This document provides detailed application notes and protocols for the administration of this compound in animal models of dermatitis, summarizing key quantitative data from preclinical studies and outlining the methodologies for inducing and evaluating dermatitis.

Mechanism of Action

This compound is a potent and selective inhibitor of the PDE4 enzyme, with an IC50 of 2.8 nM.[1][2] By blocking PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within inflammatory cells. Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently downregulates the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB). This cascade of events results in the reduced expression of multiple pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-13 (IL-13), and Tumor Necrosis Factor-alpha (TNF-α), which are crucial mediators in the pathophysiology of atopic dermatitis.[1][2][3]

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Stimulus Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (Active) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to This compound This compound This compound->PDE4 Inhibits NFkB_I NF-κB (Inactive) PKA->NFkB_I Inhibits activation of NFkB_A NF-κB (Active) NFkB_I->NFkB_A DNA DNA NFkB_A->DNA Translocates to Cytokines Pro-inflammatory Cytokines (IL-4, IL-5, IL-13, TNF-α) DNA->Cytokines Promotes transcription of

This compound inhibits PDE4, increasing cAMP and suppressing pro-inflammatory cytokine production.

Data Presentation

Table 1: In Vitro Cytokine Inhibition by this compound (E6005)
CytokineIC50 (nM)Cell Type
Various Cytokines0.49 - 3.1Human Lymphocytes and Monocytes
Data from a study assessing the therapeutic potential of E6005, a novel PDE4 inhibitor.[1][2]
Table 2: Efficacy of Topical this compound (E6005) Ointment in Oxazolone-Induced Dermatitis in Mice
Treatment GroupDermatitis Score (Day 19, Mean ± S.E.M.)Statistical Significance (vs. Vehicle)
Vehicle4.5 ± 0.4-
0.003% this compound4.3 ± 0.4Not Significant
0.01% this compound3.4 ± 0.4Not Significant
0.03% this compound2.8 ± 0.4p < 0.05
Therapeutic application of this compound ointment was initiated after the development of slight skin lesions.[2]

Experimental Protocols

Protocol 1: Oxazolone-Induced Atopic Dermatitis-Like Skin Lesions in Mice

This model is used to induce a T-helper 2 (Th2)-dominant inflammatory response, which mimics features of acute atopic dermatitis.

Oxazolone_Protocol Start Start Sensitization Day 0: Sensitization Apply 1.5% Oxazolone to shaved abdomen Start->Sensitization Rest Day 1-6: Rest Period Sensitization->Rest Challenge Day 7: Challenge Apply 1% Oxazolone to right ear Rest->Challenge Treatment Apply this compound Ointment (e.g., 30 min pre- and 15 min post-challenge) Challenge->Treatment Evaluation Day 8 (24h post-challenge): Measure Ear Thickness and Collect Tissue Treatment->Evaluation End End Evaluation->End

Workflow for inducing acute dermatitis with oxazolone.

Materials:

  • Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

  • Acetone

  • Olive oil (for vehicle)

  • BALB/c or NC/Nga mice

  • This compound ointment and vehicle control

  • Micrometer gauge

Procedure:

  • Sensitization (Day 0):

    • Anesthetize the mice.

    • Shave a small area on the abdomen.

    • Apply 100 µL of 1.5% oxazolone in acetone to the shaved abdominal skin.

  • Challenge (Day 7):

    • Apply 20 µL of 1% oxazolone in an acetone:olive oil (4:1) vehicle to both the inner and outer surfaces of the right ear. The left ear can serve as an untreated control.

  • This compound Administration:

    • Topically apply the desired concentration of this compound ointment or vehicle to the right ear at specified time points relative to the challenge (e.g., 30 minutes before and 15 minutes after).

  • Evaluation (24 hours post-challenge):

    • Measure the thickness of both ears using a micrometer gauge. The difference in thickness between the right and left ear indicates the degree of inflammation (edema).

    • Ears can be collected for histological analysis and cytokine measurement (e.g., via qPCR or ELISA).

Protocol 2: Dermatophagoides farinae (House Dust Mite)-Induced Atopic Dermatitis-Like Skin Lesions in Mice

This model is used to simulate a more chronic, allergen-induced atopic dermatitis.

Mite_Protocol Start Start Disruption Week 1-8: Barrier Disruption (e.g., tape stripping) Start->Disruption Application Week 1-8: Apply D. farinae extract (3 times per week) Disruption->Application Treatment Initiate this compound Treatment (e.g., after onset of lesions) Application->Treatment Evaluation Weekly/End-point Evaluation: Dermatitis Score, Scratching Behavior, IgE levels, Histology Treatment->Evaluation End End Evaluation->End

Workflow for chronic allergen-induced dermatitis.

Materials:

  • Dermatophagoides farinae (Df) crude extract

  • NC/Nga mice (prone to developing AD-like lesions)

  • Surgical tape for barrier disruption

  • This compound ointment and vehicle control

Procedure:

  • Induction (Weeks 1-8):

    • Three times a week, disrupt the skin barrier on the back of the NC/Nga mice by gentle tape stripping.

    • Immediately after barrier disruption, topically apply an ointment containing D. farinae extract.

  • This compound Administration:

    • Once dermatitis-like lesions (e.g., erythema, dryness, erosion) are established, begin daily topical application of this compound ointment or vehicle to the affected area.

  • Evaluation:

    • Dermatitis Score: Weekly, score the severity of skin lesions based on a scale assessing erythema/hemorrhage, scarring/dryness, edema, and excoriation/erosion.

    • Scratching Behavior: Observe and quantify scratching behavior for a set period (e.g., 30-60 minutes) after treatment.

    • Immunological Parameters: At the end of the study, collect blood to measure serum total and Df-specific IgE levels.

    • Histology: Collect skin samples for histological analysis to assess epidermal thickening and inflammatory cell infiltration.

    • Cytokine Analysis: Analyze the expression of cytokines such as IL-4, IL-5, and IL-13 in the skin lesions.

Conclusion

The provided data and protocols demonstrate that this compound is a potent PDE4 inhibitor with anti-inflammatory and antipruritic effects in relevant animal models of atopic dermatitis. The topical application of this compound effectively reduces dermatitis scores in a dose-dependent manner. The detailed protocols for oxazolone- and D. farinae-induced dermatitis serve as a valuable resource for preclinical evaluation of this compound and other novel anti-inflammatory compounds. These models allow for the quantitative assessment of efficacy through measures such as ear thickness, dermatitis severity scores, and the analysis of key inflammatory mediators.

References

Application Note: Cell-Based Assays for Evaluating Lotamilast Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lotamilast (formerly RVT-501 or E6005) is a potent and selective small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical for regulating intracellular signaling pathways in immune cells.[1][2][3] By inhibiting PDE4, this compound increases the concentration of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses.[4][5] This mechanism leads to the suppression of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, making this compound a promising therapeutic agent for inflammatory skin diseases such as atopic dermatitis.[4][6][7]

This document provides detailed protocols for essential cell-based assays to quantify the efficacy of this compound. These assays are designed to confirm its mechanism of action by measuring changes in intracellular cAMP levels and to evaluate its anti-inflammatory activity by assessing the inhibition of key cytokine production.

Mechanism of Action: The cAMP Signaling Pathway

PDE4 inhibitors like this compound exert their anti-inflammatory effects by preventing the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element Binding Protein (CREB). Activated CREB modulates gene transcription, leading to a decrease in the production of pro-inflammatory mediators (e.g., TNF-α, IL-23, IL-17) and an increase in anti-inflammatory mediators (e.g., IL-10).[4][5][6][8]

Lotamilast_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion    PDE4 PDE4 cAMP->PDE4 PKA PKA (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Degradation This compound This compound This compound->PDE4 Inhibits PKA_active PKA (Active) CREB CREB PKA_active->CREB Translocates & Activates pCREB pCREB CREB->pCREB Phosphorylation Gene Inflammatory Gene Transcription pCREB->Gene Modulates Workflow A 1. Cell Culture & Seeding (e.g., PBMCs, THP-1) B 2. Pre-incubation with this compound (Dose-response concentrations) A->B C 3. Cellular Stimulation (e.g., LPS, anti-CD3/CD28) B->C D 4. Incubation (Allow for response, e.g., 4-24h) C->D E 5. Endpoint Measurement (cAMP levels, Cytokine secretion) D->E F 6. Data Analysis (Calculate IC₅₀, % Inhibition) E->F

References

Troubleshooting & Optimization

Lotamilast solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Lotamilast in DMSO. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The maximum solubility of this compound in DMSO is 25 mg/mL, which is equivalent to 52.91 mM.[1] It is important to note that achieving this concentration may require sonication.[1]

Q2: I'm having trouble dissolving this compound in DMSO, even at lower concentrations. What should I do?

A2: If you are experiencing difficulty dissolving this compound, please refer to our Troubleshooting Guide below for a systematic approach to resolving solubility issues. Common solutions include ensuring your DMSO is anhydrous, applying gentle heat, and using sonication.

Q3: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous media for my experiment. How can I prevent this?

A3: This is a common issue when working with compounds that are highly soluble in DMSO but poorly soluble in aqueous solutions. To mitigate this, it is recommended to perform serial dilutions and to add the DMSO stock solution to the aqueous media with gentle vortexing. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.[2]

Q4: What is the recommended storage condition for this compound stock solutions in DMSO?

A4: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C. Under these conditions, the solution can be stable for up to two years. For shorter-term storage of up to one month, -20°C is acceptable.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]

Q5: Can I use heat to dissolve this compound in DMSO?

A5: Gentle heating can be an effective method to aid in the dissolution of this compound in DMSO. However, the thermostability of this compound should be considered. It is recommended to warm the solution gently (e.g., in a 37°C water bath) and for a short period.

Q6: Is the quality of DMSO important for dissolving this compound?

A6: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination in your DMSO can significantly reduce the solubility of hydrophobic compounds like this compound. Always use anhydrous, high-purity DMSO and store it properly in a tightly sealed container in a dry environment.[3]

Troubleshooting Guide: this compound Solubility in DMSO

This guide provides a step-by-step approach to troubleshoot common issues encountered when dissolving this compound in DMSO.

Problem: this compound is not fully dissolving in DMSO.

Possible Cause Troubleshooting Step Explanation
Insufficient Sonication Sonicate the solution in an ultrasonic water bath for 10-15 minute intervals.The product data sheet for this compound explicitly mentions the need for sonication to achieve maximum solubility.[1]
DMSO Quality Use a fresh, unopened bottle of anhydrous, high-purity DMSO.DMSO is hygroscopic and can absorb water, which can decrease the solubility of this compound.[3]
Low Temperature Gently warm the solution in a water bath (not exceeding 37°C).A moderate increase in temperature can enhance the solubility of many compounds.
Concentration Exceeds Solubility Limit Re-calculate your desired concentration to ensure it does not exceed 25 mg/mL (52.91 mM).Attempting to prepare a solution above the solubility limit will result in undissolved compound.[1]

Problem: this compound precipitates after dilution in aqueous media.

Possible Cause Troubleshooting Step Explanation
Rapid Change in Solvent Polarity Add the this compound DMSO stock solution to the aqueous buffer drop-wise while gently vortexing.This allows for a more gradual change in the solvent environment, reducing the likelihood of immediate precipitation.[4]
Final DMSO Concentration Too Low Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, while remaining non-toxic to cells (typically <0.5%).[2]A certain percentage of DMSO may be required to keep the compound in solution.
Use of Co-solvents For in vivo studies, consider the use of co-solvents such as PEG400, Tween 80, or cyclodextrins in your formulation.[2]These agents can help to maintain the solubility of hydrophobic compounds in aqueous environments.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C₂₆H₂₄N₄O₅[1]
Molecular Weight 472.49 g/mol [1]
Solubility in DMSO 25 mg/mL (52.91 mM)[1]
IC₅₀ (human PDE4) 2.8 nM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need 4.725 mg of this compound (Molecular Weight: 472.49 g/mol ).

  • Weighing: Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Adding Solvent: Add the desired volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Initial Mixing: Briefly vortex the tube to disperse the powder in the DMSO.

  • Sonication: Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes. Visually inspect the solution for any remaining undissolved particles. If necessary, repeat the sonication in short intervals.

  • Final Check: Once the solution is clear and free of visible particles, it is ready for use or storage.

  • Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 2 years.[1][2]

Visualizations

Lotamilast_Troubleshooting_Workflow This compound Dissolution Troubleshooting Workflow start Start: Dissolve this compound in DMSO check_dissolution Is the solution clear? start->check_dissolution sonicate Sonicate for 10-15 min check_dissolution->sonicate No success Solution Ready for Use/Storage check_dissolution->success Yes check_dmso Use anhydrous DMSO sonicate->check_dmso gentle_heat Apply gentle heat (≤37°C) check_dmso->gentle_heat recheck_dissolution Re-check for dissolution gentle_heat->recheck_dissolution recheck_dissolution->success Yes fail Consult technical support if issues persist recheck_dissolution->fail No

Caption: A workflow diagram for troubleshooting this compound dissolution in DMSO.

PDE4_Signaling_Pathway Simplified PDE4 Signaling Pathway and Inhibition by this compound AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Stimulus PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB NFkB NF-κB Inhibition PKA->NFkB Anti_Inflammatory Anti-inflammatory Gene Expression (e.g., IL-10) CREB->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Cytokine Inhibition (e.g., TNF-α, IL-23) NFkB->Pro_Inflammatory Leads to This compound This compound This compound->PDE4 Inhibits

Caption: The inhibitory effect of this compound on the PDE4 signaling pathway.

References

Technical Support Center: Optimizing Lotamilast for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the accurate determination of the half-maximal inhibitory concentration (IC50) of Lotamilast.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (formerly known as RVT-501 or E6005) is a selective small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] Its primary mechanism of action is to block the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory signaling pathways. This results in a reduction of various inflammatory cytokines.[1][3]

Q2: What is the reported IC50 value for this compound?

This compound is a potent PDE4 inhibitor with a reported IC50 of 2.8 nM in enzymatic assays.[1][2] In cell-based assays measuring the suppression of cytokines from human lymphocytes and monocytes, the IC50 values range from 0.49 to 3.1 nM .[1][4]

Q3: What are the solubility characteristics of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 94 mg/mL (198.94 mM).[2] It is reported to be insoluble in water and ethanol.[2] For in vivo studies, a suspended solution can be prepared.[1]

Q4: Which PDE4 subtypes are most relevant for inflammation?

The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). PDE4B and PDE4D are considered the predominant subtypes involved in inflammatory responses as they are highly expressed in immune cells.[3]

Data Presentation

Table 1: Reported IC50 Values for this compound
Assay TypeTargetIC50 ValueSource
Enzymatic AssayHuman PDE42.8 nM[1][2]
Cell-Based AssayCytokine Production (Human Lymphocytes/Monocytes)0.49 - 3.1 nM[1][4]

Experimental Protocols

Detailed Methodology 1: Recombinant PDE4 Enzymatic Assay for IC50 Determination

This protocol outlines a fluorescence polarization (FP)-based assay for determining the IC50 of this compound against a purified recombinant PDE4 enzyme.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B1)

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 1 mM DTT)

  • Binding Agent (phosphate-binding nanobeads)

  • This compound

  • DMSO (for compound dilution)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock solution in PDE Assay Buffer to create a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Reaction:

    • Add PDE Assay Buffer to each well of the 96-well plate.

    • Add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells.

    • Add the cAMP-FAM substrate to all wells.

    • Initiate the enzymatic reaction by adding the recombinant PDE4 enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding the Binding Agent to all wells. This will bind to the hydrolyzed phosphate group of cAMP, causing a change in fluorescence polarization.

    • Incubate for an additional 20-30 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Detailed Methodology 2: Cell-Based cAMP Assay for IC50 Determination

This protocol describes a cell-based assay to measure the effect of this compound on intracellular cAMP levels in response to a stimulus.

Materials:

  • HEK293 cells (or other suitable cell line expressing the target PDE4 subtype)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Forskolin (or another adenylyl cyclase activator)

  • This compound

  • DMSO

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293 cells according to standard protocols.

    • Seed the cells into a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Pre-incubate the cells with the compound for 30-60 minutes at 37°C.

  • Cell Stimulation:

    • Add forskolin to the wells to stimulate cAMP production. The final concentration of forskolin should be pre-determined to induce a sub-maximal cAMP response.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent potentiation of the cAMP signal for each this compound concentration relative to the forskolin-only control.

    • Plot the percent potentiation against the logarithm of the this compound concentration.

    • Determine the EC50 value, which in this context represents the concentration of this compound that potentiates the cAMP signal by 50%. This can be correlated to its IC50 for PDE4 inhibition in a cellular context.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting- Cell clumping or uneven seeding- Edge effects in the plate- Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with buffer/media.
Low signal-to-background ratio - Low enzyme activity- Sub-optimal substrate concentration- Insufficient cell stimulation (cell-based assay)- Use a fresh batch of enzyme or increase the enzyme concentration.- Titrate the substrate to determine the optimal concentration (usually around the Km value).- Optimize the concentration of the stimulating agent (e.g., forskolin).
Inconsistent IC50 values across experiments - Instability of this compound in assay buffer- Non-specific binding of this compound to plates or other components- Variation in incubation times or temperatures- Assess the stability of this compound in your specific assay buffer over the experiment's duration.- Consider using low-binding plates. The addition of a small amount of BSA (e.g., 0.01-0.1%) to the assay buffer can help mitigate non-specific binding.- Standardize all incubation times and temperatures.
Flat dose-response curve (no inhibition) - Inactive this compound- Incorrect this compound concentration range- this compound precipitation in the assay buffer- Verify the integrity and purity of the this compound stock.- Test a wider range of concentrations, both higher and lower.- Due to its low aqueous solubility, ensure the final DMSO concentration is sufficient to keep this compound in solution. Check for precipitation visually or by spectrophotometry.
Steep, sharp drop in the dose-response curve - Compound precipitation at high concentrations- Visually inspect the wells with high compound concentrations for any signs of precipitation.- Determine the aqueous solubility of this compound in your assay buffer to define the upper limit of your concentration range.

Visualizations

Lotamilast_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates Ligand Ligand (e.g., Prostaglandin) Ligand->GPCR cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Degrades This compound This compound This compound->PDE4 Inhibits Inflammation Pro-inflammatory Cytokine Production PKA->Inflammation Inhibits

Caption: this compound Signaling Pathway

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Stock Prepare this compound Stock Solution (in DMSO) Serial_Dilute Perform Serial Dilutions in Assay Buffer Prepare_Stock->Serial_Dilute Plate_Setup Set up 96-well Plate: Controls & Dilutions Serial_Dilute->Plate_Setup Prepare_Reagents Prepare Assay Reagents (Enzyme/Cells, Substrate) Prepare_Reagents->Plate_Setup Incubate Incubate with Enzyme/Cells Plate_Setup->Incubate Add_Detection Add Detection Reagents Incubate->Add_Detection Read_Plate Read Plate (e.g., Fluorescence) Add_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition vs. Control Read_Plate->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[this compound] Calculate_Inhibition->Plot_Data Fit_Curve Fit Sigmoidal Dose-Response Curve Plot_Data->Fit_Curve Determine_IC50 Determine IC50 Value Fit_Curve->Determine_IC50

Caption: IC50 Determination Workflow

Troubleshooting_Logic Start Inconsistent or Unexpected IC50 Results Check_Reagents Are all reagents (this compound, enzyme, cells, buffers) fresh and properly stored? Start->Check_Reagents Reagent_OK Yes Check_Reagents->Reagent_OK Yes Reagent_Bad No Check_Reagents->Reagent_Bad No Check_Assay_Conditions Are assay conditions (incubation time, temp, plate type) consistent? Reagent_OK->Check_Assay_Conditions Prepare_Fresh Prepare fresh reagents and repeat experiment Reagent_Bad->Prepare_Fresh Conditions_OK Yes Check_Assay_Conditions->Conditions_OK Yes Conditions_Bad No Check_Assay_Conditions->Conditions_Bad No Check_Solubility Is this compound soluble at the tested concentrations in the final assay buffer? Conditions_OK->Check_Solubility Standardize_Protocol Strictly adhere to the standardized protocol Conditions_Bad->Standardize_Protocol Solubility_OK Yes Check_Solubility->Solubility_OK Yes Solubility_Bad No Check_Solubility->Solubility_Bad No Check_Binding Could non-specific binding be an issue? Solubility_OK->Check_Binding Adjust_Concentration Lower the maximum concentration or increase the final DMSO % (if possible) Solubility_Bad->Adjust_Concentration Binding_Yes Yes Check_Binding->Binding_Yes Yes Binding_No No Check_Binding->Binding_No No Add_BSA Use low-binding plates and/or add 0.01-0.1% BSA to the assay buffer Binding_Yes->Add_BSA Final_Review Review data analysis (curve fitting, normalization) Binding_No->Final_Review

References

Preventing Lotamilast degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Lotamilast in experimental setups to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors. This leads to a reduction in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators.[1]

Q2: What are the primary factors that can cause this compound degradation?

While specific degradation pathways for this compound are not extensively published, common factors affecting the stability of small molecule inhibitors like this compound include:

  • Light Exposure: Many organic molecules are susceptible to photodegradation.

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • pH: The stability of a compound can be highly dependent on the pH of the solution.

  • Oxidation: Exposure to air and oxidizing agents can lead to degradation.

  • Improper Storage: Incorrect storage conditions of stock solutions and experimental samples can compromise compound integrity.

Q3: How should I prepare and store this compound stock solutions?

To ensure the stability of this compound, follow these guidelines for preparing and storing stock solutions:

  • Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) recommended for this compound.

  • Concentration: Prepare concentrated stock solutions (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.

  • Storage Conditions: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results This compound degradationPrepare fresh dilutions from a new stock aliquot for each experiment. Verify the integrity of the stock solution using an appropriate analytical method (e.g., HPLC).
Loss of compound activity over time Improper storage of working solutionsAvoid storing diluted working solutions for extended periods. Prepare them fresh from the stock solution just before use. If temporary storage is necessary, keep them on ice and protected from light.
Precipitation of this compound in aqueous media Low solubility in aqueous buffersPrepare the final dilution in a buffer that is compatible with your experimental system and ensures this compound remains in solution. Sonication may be used to aid dissolution, but avoid excessive heating.

Experimental Protocols

General Protocol for Cell-Based Assays
  • Prepare this compound Working Solution:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution (in DMSO) at room temperature.

    • Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically <0.1%).

  • Cell Treatment:

    • Plate cells at the desired density and allow them to adhere overnight.

    • Replace the culture medium with the medium containing the various concentrations of this compound or vehicle control (medium with the same final DMSO concentration).

    • Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2), protected from direct light.

  • Assay Endpoint:

    • After the incubation period, proceed with your specific downstream analysis (e.g., cAMP measurement, cytokine analysis, gene expression).

Workflow for Preventing this compound Degradation

G cluster_storage Stock Solution Preparation & Storage cluster_exp Experimental Use stock_prep Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Amber Vials stock_prep->aliquot store Store at -80°C, Protected from Light aliquot->store thaw Thaw Single Aliquot store->thaw For each experiment dilute Prepare Fresh Working Dilutions in Assay Buffer thaw->dilute treat Treat Samples Immediately dilute->treat analyze Perform Assay treat->analyze

Caption: Workflow for handling this compound to minimize degradation.

Signaling Pathway

This compound Mechanism of Action

This compound This compound PDE4 PDE4 This compound->PDE4 inhibits AMP AMP PDE4->AMP hydrolyzes cAMP cAMP cAMP->PDE4 PKA PKA cAMP->PKA activates CREB pCREB PKA->CREB activates NFkB NF-κB PKA->NFkB inhibits Anti_Inflammatory Anti-inflammatory Mediators CREB->Anti_Inflammatory promotes Pro_Inflammatory Pro-inflammatory Mediators NFkB->Pro_Inflammatory promotes

Caption: Simplified signaling pathway of this compound.[1]

References

Troubleshooting Lotamilast off-target effects in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lotamilast (RVT-501, E6005). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects of this compound during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My cells are showing an unexpected phenotype or response after this compound treatment. How do I determine if this is an off-target effect?

Answer:

An unexpected phenotype is a common challenge in drug research and can stem from off-target activity, experimental artifacts, or uncharacterized aspects of your model system. Follow this step-by-step guide to investigate the issue.

Step 1: Confirm On-Target Engagement First, verify that this compound is inhibiting its intended target, PDE4, in your specific experimental system. The primary mechanism of this compound is the inhibition of PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

  • Action: Perform a cAMP accumulation assay in your cells. Treat with this compound and a known cAMP-inducing agent (like Forskolin). You should observe a dose-dependent increase in cAMP levels compared to the agent alone.

  • Troubleshooting: If you do not see an increase in cAMP, there may be an issue with cell permeability, compound stability in your media, or low PDE4 expression in your cell type. Consult the "Experimental Protocols" section for a detailed cAMP assay protocol.

Step 2: Assess Cell Viability The observed phenotype could be a result of cytotoxicity rather than a specific pharmacological effect.

  • Action: Run a standard cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) using the same concentrations and incubation times as your primary experiment.

  • Troubleshooting: If significant cell death is observed at active concentrations, the phenotype is likely linked to toxicity. Consider performing your primary assay at shorter time points or lower, non-toxic concentrations.

Step 3: Investigate Potential Off-Targets If on-target engagement is confirmed and cytotoxicity is ruled out, the next step is to investigate plausible off-targets. For a small molecule inhibitor, the most common off-targets are other members of the same enzyme family or kinases.

  • Action A (Other PDEs): Test for inhibition of other phosphodiesterase families (e.g., PDE1, PDE2, PDE3, PDE5, PDE6). Cross-inhibition of other PDEs can lead to complex signaling outcomes.

  • Action B (Protein Kinases): Screen this compound against a panel of representative protein kinases. Off-target kinase inhibition is a frequent source of unexpected phenotypes. Commercial services are available for broad kinase panel screening[1].

  • Action C (Use a Structural Analog): If available, test a structurally related but inactive analog of this compound. If the inactive analog produces the same phenotype, it suggests the effect is not related to PDE4 inhibition and may be due to a shared chemical feature.

Step 4: Use a Rescue Experiment

  • Action: Attempt to "rescue" the on-target effect. For example, use a downstream inhibitor of the cAMP pathway (like a PKA inhibitor) in conjunction with this compound. If the unexpected phenotype is reversed, it suggests the effect is at least partially mediated by the canonical cAMP pathway, though perhaps in an unexpected manner.

FAQ 2: I'm not seeing the expected downstream effects of cAMP signaling (e.g., no change in CREB phosphorylation) even though my cAMP levels are elevated. What could be the cause?

Answer:

This suggests a disruption in the signaling cascade downstream of cAMP.

  • Compartmentalization of cAMP: cAMP signaling is highly localized within the cell. This compound may be affecting a specific subcellular pool of PDE4 that does not efficiently signal to the nucleus where CREB is located.

  • Dominant Off-Target Effect: A potent off-target effect could be masking or counteracting the on-target signaling. For example, if this compound coincidentally inhibits a kinase required for CREB phosphorylation, you would not see the expected increase in pCREB.

  • Cell-Type Specificity: The downstream effectors of cAMP (like PKA and Epac) and their substrates can vary significantly between cell types[2][3]. Your cell line may have a different dominant signaling pathway downstream of cAMP.

  • Experimental Timing: The kinetics of CREB phosphorylation can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) to identify the peak response time.

FAQ 3: How can I differentiate between inhibition of different PDE4 isoforms?

Answer:

This compound is a selective PDE4 inhibitor, but PDE4 has multiple isoforms (PDE4A, B, C, D) which themselves have various splice variants[4]. These isoforms can have distinct tissue distributions and cellular functions.

  • Use Isoform-Specific Knockdown/Knockout Cells: The most definitive way to probe isoform-specific effects is to use cell lines where individual PDE4 isoforms have been silenced using siRNA, shRNA, or CRISPR. If the phenotype disappears in a PDE4B-knockdown line, for example, the effect is likely mediated by PDE4B.

  • Biochemical Assays: Use recombinant human PDE4A, B, C, and D enzymes in parallel biochemical assays to determine the IC50 of this compound against each isoform. This will reveal if this compound has a preferential inhibitory profile.

Data Presentation

Table 1: this compound On-Target Potency

This table summarizes the known inhibitory concentration of this compound against its primary target.

TargetIC50 (nM)Reference
Human PDE42.8[5][6]
Table 2: Example PDE Selectivity Profile

A critical step in troubleshooting is to understand the selectivity of your inhibitor. A comprehensive selectivity profile compares the potency against the primary target (PDE4) to its potency against other related enzymes. Ideally, the IC50 for off-targets should be at least 100-fold higher than for the on-target.

Note: The following values are for illustrative purposes to demonstrate a typical selectivity panel. Specific off-target IC50 values for this compound are not publicly available.

TargetIC50 (nM)Selectivity (Fold vs. PDE4)Potential Clinical/Cellular Effect of Inhibition
PDE4B2.81x (On-Target)Anti-inflammatory effects[7]
PDE1>10,000>3500xVasodilation, cognition
PDE3>10,000>3500xCardiotonic, anti-platelet aggregation
PDE5>5,000>1700xVasodilation (implicated in erectile function)[8]
PDE6>10,000>3500xPhototransduction (vision)
PDE11>5,000>1700xSteroidogenesis, memory

Mandatory Visualizations

Signaling Pathways & Workflows

Lotamilast_Mechanism cluster_cell Cell Interior This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP_hydrolysis cAMP Degradation PDE4->cAMP_hydrolysis catalyzes cAMP cAMP cAMP_hydrolysis->cAMP consumes PKA_Epac PKA / Epac Activation cAMP->PKA_Epac Downstream Downstream Effects (e.g., ↓ TNF-α, ↓ IL-17) PKA_Epac->Downstream

Caption: Canonical signaling pathway for this compound as a PDE4 inhibitor.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound CheckOnTarget 1. Confirm On-Target Effect (cAMP Assay) Start->CheckOnTarget CheckViability 2. Assess Cytotoxicity (MTT / CellTiter-Glo) CheckOnTarget->CheckViability cAMP ↑ ConclusionOnTarget Phenotype is likely On-Target CheckOnTarget->ConclusionOnTarget cAMP ↑ and all other tests negative InvestigateOffTarget 3. Investigate Off-Targets CheckViability->InvestigateOffTarget Viability OK ConclusionToxicity Phenotype is likely due to Toxicity CheckViability->ConclusionToxicity Viability ↓ PDEScreen PDE Family Selectivity Screen InvestigateOffTarget->PDEScreen Suspect PDE KinaseScreen Kinase Panel Screen InvestigateOffTarget->KinaseScreen Suspect Kinase ConclusionOffTarget Phenotype is likely Off-Target PDEScreen->ConclusionOffTarget KinaseScreen->ConclusionOffTarget

Caption: Experimental workflow for investigating unexpected results.

Logic_Diagram q1 Is cAMP increased in a dose-dependent manner? q2 Is cell viability >80% at the active concentration? q1->q2 Yes res_compound_issue Result: Check compound integrity, solubility, or cell permeability. Verify PDE4 expression. q1->res_compound_issue No a1_yes Yes a1_no No q3 Does a structurally-related inactive analog cause the effect? q2->q3 Yes res_toxicity Result: Effect is likely due to general cytotoxicity. q2->res_toxicity No a2_yes Yes a2_no No res_ontarget Result: Likely an on-target effect, possibly via uncharacterized downstream signaling. q3->res_ontarget if off-target screening is negative res_offtarget Result: Likely a specific off-target effect. Proceed with panel screening. q3->res_offtarget No res_artifact Result: Effect may be an artifact of the compound's chemical scaffold. q3->res_artifact Yes a3_yes Yes a3_no No

Caption: Logical decision tree for troubleshooting off-target effects.

Experimental Protocols

Protocol 1: General In Vitro PDE Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available kits like PDE-Glo™ and is designed to measure the activity of a purified PDE enzyme in the presence of an inhibitor[9][10].

Materials:

  • Purified, recombinant human PDE enzyme (e.g., PDE4B, PDE5A, etc.)

  • This compound serial dilution in DMSO

  • PDE-Glo™ Reaction Buffer

  • cAMP substrate

  • PDE-Glo™ Termination Reagent

  • PDE-Glo™ Detection Reagent

  • Kinase-Glo® Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Transfer a small volume (e.g., 23 nL) of each concentration to the assay plate[11]. Include DMSO-only wells for a "no inhibition" (100% activity) control.

  • Enzyme Preparation: Dilute the purified PDE enzyme to the desired concentration (e.g., 0.05 ng/µL) in PDE-Glo™ Reaction Buffer[11].

  • Initiate Reaction: Add 2 µL of the enzyme solution to each well containing the compound. Incubate for 5 minutes at room temperature.

  • Add Substrate: Add 2 µL of cAMP substrate (e.g., 200 nM) to all wells to start the reaction. Mix briefly by spinning the plate at 1000 rpm for 15 seconds.

  • Incubation: Incubate for 40-60 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.

  • Terminate Reaction: Add 4 µL of Termination Reagent to stop the enzymatic reaction.

  • Detect Remaining cAMP: Add the Detection Reagent, which contains PKA. The remaining cAMP will drive a kinase reaction that consumes ATP.

  • Measure Luminescence: Add Kinase-Glo® reagent, which generates a luminescent signal proportional to the amount of ATP remaining. A high signal indicates low PDE activity (high inhibition). Read the plate on a luminometer.

  • Data Analysis: Normalize the data to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the Log[this compound] and fit the data with a four-parameter logistic equation to determine the IC50.

Protocol 2: General In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for screening compounds against a panel of protein kinases[1][12].

Materials:

  • Panel of purified, active protein kinases

  • Specific peptide substrates for each kinase

  • This compound at a screening concentration (e.g., 10 µM)

  • Kinase reaction buffer (typically includes Tris-HCl, MgCl2, DTT)

  • [γ-³³P]-ATP

  • 2% Phosphoric Acid (H3PO4) to stop the reaction

  • 96-well filter plates (FlashPlates™)

  • Microplate scintillation counter

Procedure:

  • Assay Mix Preparation: In each well of a 96-well plate, mix the following:

    • 10 µL of non-radioactive ATP solution.

    • 25 µL of assay buffer containing [γ-³³P]-ATP.

    • 5 µL of this compound (or DMSO for control).

    • 10 µL of the specific enzyme/substrate mixture.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes. During this time, active kinases will transfer the radiolabeled phosphate from ATP to their substrate.

  • Stop Reaction: Add 50 µL of 2% H3PO4 to each well to terminate the kinase reaction.

  • Washing: The phosphorylated substrate will bind to the filter plate. Wash the plates twice with 200 µL of 0.9% NaCl to remove unincorporated [γ-³³P]-ATP.

  • Detection: Determine the amount of incorporated ³³P by reading the plate in a microplate scintillation counter.

  • Data Analysis: Calculate the residual kinase activity as a percentage of the DMSO control. A significant reduction (>50%) in activity indicates potential off-target inhibition. Positive hits should be followed up with full IC50 dose-response curves.

References

Technical Support Center: Optimizing Topical Delivery of Lotamilast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on topical formulations of Lotamilast. The information is designed to address common experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in atopic dermatitis?

This compound (also known as E6005 or RVT-501) is a selective phosphodiesterase-4 (PDE4) inhibitor.[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. In atopic dermatitis, inflammatory cells have overactive PDE4, leading to low cAMP levels and increased production of pro-inflammatory cytokines. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of inflammatory mediators like TNF-α, IL-4, IL-13, and other cytokines involved in the pathophysiology of atopic dermatitis.[2][3][4] This ultimately reduces inflammation and may alleviate symptoms such as itching.

Q2: What are the main challenges in formulating this compound for topical delivery?

As a quinazoline derivative, this compound is likely to be a poorly water-soluble compound, which presents several formulation challenges:

  • Low Aqueous Solubility: Difficulty in dissolving the drug in aqueous-based topical formulations like creams and gels can lead to low drug loading and potential for crystallization.

  • Poor Skin Permeation: The stratum corneum, the outermost layer of the skin, is an effective barrier that can limit the penetration of this compound to its target site in the epidermis and dermis.

  • Formulation Stability: Ensuring the physical and chemical stability of this compound in a complex topical formulation is crucial to maintain its therapeutic efficacy and safety over its shelf life. This includes preventing phase separation, crystallization, and degradation of the active pharmaceutical ingredient (API).

Troubleshooting Guide

Issue 1: Poor Solubility of this compound in the Formulation

Symptom: The this compound is not fully dissolving in the chosen vehicle, or it is precipitating out of the formulation over time.

Possible Causes:

  • The solvent system has insufficient solubilizing capacity for this compound.

  • The concentration of this compound exceeds its solubility limit in the formulation.

  • Changes in temperature or pH during manufacturing or storage are affecting solubility.

Solutions:

  • Solvent System Optimization:

    • Co-solvents: Incorporate co-solvents known to enhance the solubility of poorly soluble drugs. Examples include propylene glycol, ethanol, and Transcutol® (diethylene glycol monoethyl ether).

    • Lipid-based Excipients: For lipophilic compounds, consider using oils or fatty acid esters like isopropyl myristate or oleic acid to improve solubility.

  • Solubilization Techniques:

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation to a range where the ionized (more soluble) form predominates can be effective. The ideal pH should also be compatible with skin to avoid irritation (typically pH 4-6).

    • Surfactants and Emulsifiers: Non-ionic surfactants like polysorbates (e.g., Tween® 80) and sorbitan esters (e.g., Span® 20) can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous phases.

Illustrative Solubility Data for a Model Quinazoline Compound

The following table presents hypothetical solubility data for a compound with a similar structure to this compound to illustrate the effect of different solvents. Note: This is not actual data for this compound and is for illustrative purposes only.

Solvent SystemSolubility (mg/mL)
Water< 0.01
Propylene Glycol5.2
Ethanol8.5
Transcutol® P25.0
Isopropyl Myristate12.3
Water:Propylene Glycol (1:1)2.1
Issue 2: Inadequate Skin Permeation of this compound

Symptom: In vitro permeation testing (IVPT) using Franz diffusion cells shows low flux of this compound across the skin membrane.

Possible Causes:

  • The formulation is not effectively overcoming the barrier function of the stratum corneum.

  • The thermodynamic activity of the drug in the vehicle is low.

  • The vehicle itself is not optimized for skin penetration.

Solutions:

  • Inclusion of Permeation Enhancers:

    • Chemical Enhancers: Incorporate well-characterized permeation enhancers that can reversibly disrupt the stratum corneum lipids.

      • Fatty Acids: Oleic acid can increase the fluidity of the lipid bilayers.

      • Terpenes: Limonene and menthol can also enhance permeation.

      • Pyrrolidones: N-methyl-2-pyrrolidone (NMP) can act as a penetration enhancer.

    • Novel Enhancers: Explore the use of ionic liquids or deep eutectic solvents.

  • Advanced Formulation Strategies:

    • Nanoemulsions/Microemulsions: These systems can increase the solubility of the drug and provide a high concentration gradient to drive permeation.

    • Liposomes and Nanoparticles: Encapsulating this compound in lipid-based nanocarriers can facilitate its transport into and through the skin.

Illustrative Ex Vivo Skin Permeation Data

The following table shows hypothetical data from a 24-hour ex vivo skin permeation study using human skin in a Franz diffusion cell, demonstrating the effect of permeation enhancers on a model quinazoline compound. Note: This is not actual data for this compound and is for illustrative purposes only.

Formulation BasePermeation Enhancer (5% w/w)Cumulative Amount Permeated (µg/cm²)Flux (µg/cm²/h)
O/W CreamNone (Control)1.50.06
O/W CreamPropylene Glycol4.20.18
O/W CreamOleic Acid9.80.41
O/W CreamTranscutol® P15.30.64
Issue 3: Physical or Chemical Instability of the Topical Formulation

Symptom: The formulation shows signs of phase separation, changes in color or odor, a drop in the concentration of the active ingredient, or the appearance of degradation products over time.

Possible Causes:

  • Incompatible excipients.

  • Exposure to light, heat, or oxygen.

  • Microbial contamination.

Solutions:

  • Excipient Compatibility Studies:

    • Conduct compatibility studies of this compound with all planned excipients at elevated temperatures to identify potential interactions.

  • Stability-Enhancing Excipients:

    • Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) to prevent oxidative degradation.

    • Chelating Agents: Add agents like ethylenediaminetetraacetic acid (EDTA) to bind metal ions that can catalyze degradation reactions.

    • Preservatives: Incorporate a suitable preservative system (e.g., parabens, phenoxyethanol) to prevent microbial growth in water-containing formulations.

  • Appropriate Packaging:

    • Use opaque and airtight containers to protect the formulation from light and oxygen.

Illustrative Stability Data

The following table presents a hypothetical 3-month accelerated stability study (40°C/75% RH) for a this compound cream. Note: This is not actual data for this compound and is for illustrative purposes only.

TestSpecificationInitial1 Month2 Months3 Months
AppearanceHomogeneous white creamPassPassPassPass
pH4.5 - 6.05.25.15.15.0
Viscosity (cP)20,000 - 30,00025,10024,80024,50024,200
Assay (% of label)90.0% - 110.0%100.2%99.5%98.9%98.2%
Total Degradants≤ 1.0%< 0.1%0.2%0.4%0.7%

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Testing using Franz Diffusion Cells

Objective: To quantify the rate and extent of this compound permeation through a skin membrane from a topical formulation.

Methodology:

  • Membrane Preparation: Use excised human or porcine skin. Shave the hair and remove subcutaneous fat. Cut the skin into sections to fit the Franz diffusion cells.

  • Cell Setup:

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

    • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions). Ensure no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor medium at 32°C ± 1°C to mimic skin surface temperature.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Calculation: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound in Skin Permeation Samples

Objective: To develop a validated HPLC method for the accurate quantification of this compound.

Methodology (Example):

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

  • Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and limits of detection and quantification.

Visualizations

PDE4_Signaling_Pathway cluster_inhibition Effect of this compound ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Allergens) Immune_Cell Immune Cell (e.g., T-cell, Macrophage) ProInflammatory_Stimuli->Immune_Cell PDE4 PDE4 (Phosphodiesterase 4) Immune_Cell->PDE4 Upregulates ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP (Cyclic AMP) AC->cAMP Converts to AMP AMP (Inactive) PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Inhibition cAMP->NFkB Leads to PDE4->cAMP Degrades to PDE4->AMP CREB CREB Phosphorylation PKA->CREB Anti_Inflammatory Anti-inflammatory Cytokine Production (e.g., IL-10) CREB->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-4, IL-13) NFkB->Pro_Inflammatory Reduces This compound This compound This compound->PDE4 Inhibits Experimental_Workflow Formulation 1. Formulation Development (Vehicle, Enhancers, Stabilizers) Physicochemical 2. Physicochemical Characterization (pH, Viscosity, Particle Size) Formulation->Physicochemical Stability 6. Stability Studies (Accelerated and Long-term) Formulation->Stability IVRT 3. In Vitro Release Testing (IVRT) (Drug release from formulation) Physicochemical->IVRT IVPT 4. In Vitro Permeation Testing (IVPT) (Franz Diffusion Cells) IVRT->IVPT Quantification 5. Bioanalytical Method (HPLC for this compound in skin/receptor fluid) IVPT->Quantification Optimization 7. Formulation Optimization (Iterative process) Quantification->Optimization Stability->Optimization Optimization->Formulation Refine

References

Technical Support Center: Overcoming Lotamilast Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with the selective phosphodiesterase-4 (PDE4) inhibitor, lotamilast.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[1][2] Activated CREB modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

Reduced sensitivity, or resistance, to this compound can arise from several molecular changes within the cells. Based on studies of other PDE4 inhibitors, potential mechanisms include:

  • Upregulation of PDE4 Isoforms: Cells may increase the expression of the target enzyme, PDE4, particularly isoforms like PDE4B and PDE4D, which are associated with inflammatory responses.[3][4][5][6] This effectively titrates out the inhibitor, requiring higher concentrations to achieve the same level of cAMP increase.

  • Alterations in the cAMP Signaling Pathway: Changes in downstream components of the cAMP pathway, such as mutations or altered expression of PKA or CREB, could uncouple cAMP elevation from its downstream effects.[7][8][9]

  • Activation of Bypass Signaling Pathways: Cells might activate alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, to promote survival and proliferation, thereby circumventing the anti-inflammatory or anti-proliferative effects of this compound.

  • Increased Drug Efflux: While less characterized for PDE4 inhibitors compared to traditional chemotherapy, cells could potentially upregulate multidrug resistance transporters that actively pump this compound out of the cell.[7]

Q3: How can I confirm that my cell line has developed resistance to this compound?

The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your putative resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability or proliferation assay.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Cause Recommended Solution
Cell Seeding Density Ensure consistent cell seeding density across all wells. Over- or under-confluent cells can respond differently to treatment. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Drug Dilution and Stability Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
Incubation Time Optimize the incubation time with this compound. A time course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint for assessing cell viability.
Assay Reagent Interference The chosen viability assay reagent (e.g., MTT, XTT, resazurin) may interact with this compound. Run a control plate with this compound and the assay reagent in cell-free media to check for direct chemical reactions.
Cell Line Instability If working with a newly generated resistant line, it may be unstable. Ensure the cell line is maintained under continuous low-dose this compound selection pressure to prevent reversion to a sensitive phenotype.
Problem 2: No significant increase in cAMP levels after this compound treatment in resistant cells.
Possible Cause Recommended Solution
Upregulation of PDE4 The resistant cells may have significantly upregulated PDE4 expression, requiring higher concentrations of this compound to inhibit the enzyme and see a subsequent rise in cAMP. Perform a dose-response experiment with a wider concentration range of this compound.
Increased cAMP Efflux Some cells can actively transport cAMP out of the cell. Consider using a cAMP efflux pump inhibitor in your assay as a control experiment.
Technical Issues with cAMP Assay Ensure the cAMP assay is performed correctly. Include positive controls (e.g., forskolin, a direct adenylyl cyclase activator) to confirm the assay is working. Optimize cell lysis and assay incubation times as per the manufacturer's protocol.
Incorrect this compound Concentration Verify the concentration of your this compound stock solution.
Problem 3: Western blot shows no change in pCREB levels despite increased cAMP in resistant cells.
Possible Cause Recommended Solution
Dysregulation of PKA The resistant cells may have altered PKA expression or function. Assess total PKA levels by western blot. You can also perform a PKA activity assay.
Increased Phosphatase Activity Cells may have upregulated phosphatases that dephosphorylate CREB. Consider using a broad-spectrum phosphatase inhibitor during cell lysis to preserve the phosphorylation state of proteins.
Timing of Analysis The phosphorylation of CREB can be transient. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) after this compound treatment to identify the peak of pCREB expression.
Antibody Issues Ensure the primary antibody against pCREB is validated and used at the optimal dilution. Include a positive control (e.g., cells treated with forskolin) to confirm antibody performance.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated when comparing a parental (sensitive) cell line to a newly developed this compound-resistant subline.

Parameter Parental Cell Line This compound-Resistant Cell Line Fold Change
This compound IC50 (nM) 10 ± 2.5250 ± 3525-fold increase
Basal cAMP Level (pmol/mg protein) 5 ± 1.24.5 ± 1.0No significant change
cAMP Level (after 10 nM this compound) 25 ± 4.18 ± 1.53.1-fold decrease
pCREB/CREB Ratio (after 10 nM this compound) 3.2 ± 0.51.1 ± 0.22.9-fold decrease
PDE4B mRNA Expression (relative to parental) 1.08.2 ± 1.58.2-fold increase
PDE4D mRNA Expression (relative to parental) 1.06.5 ± 1.26.5-fold increase

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a this compound-resistant cell line by continuous exposure to escalating concentrations of the drug.[10]

Materials:

  • Parental cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks/plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Initiate resistance induction: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Monitor cell growth: Observe the cells daily. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask to approximately 80% confluency. This may take several passages.

  • Dose escalation: Once the cells are growing steadily at the current concentration, increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat the process: Continue this cycle of dose escalation and cell recovery. At each stable step, it is advisable to cryopreserve a batch of cells.

  • Characterize the resistant phenotype: After several months of continuous culture with increasing this compound concentrations, the resulting cell population should be characterized. Determine the new IC50 of this compound and compare it to the parental line. A significant increase (e.g., >10-fold) indicates the establishment of a resistant cell line.

  • Maintenance of the resistant line: The newly generated resistant cell line should be continuously cultured in the presence of the highest tolerated concentration of this compound to maintain the resistant phenotype.

Protocol 2: Intracellular cAMP Measurement Assay

This protocol provides a general procedure for measuring intracellular cAMP levels using a commercially available ELISA-based kit.

Materials:

  • Parental and this compound-resistant cells

  • Cell culture plates (96-well)

  • This compound

  • Forskolin (positive control)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer (provided in the kit)

  • cAMP ELISA kit

Procedure:

  • Cell Seeding: Seed both parental and resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor like IBMX (e.g., 100 µM) for 30 minutes to prevent cAMP degradation during the experiment.

  • Treatment: Add varying concentrations of this compound or forskolin (as a positive control) to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 30 minutes).

  • Cell Lysis: Aspirate the medium and add the cell lysis buffer provided in the cAMP assay kit. Incubate as per the manufacturer's instructions to ensure complete cell lysis.

  • cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves transferring the cell lysates to the antibody-coated plate, followed by the addition of a cAMP conjugate and substrate.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the cAMP concentration in each sample based on a standard curve.

Protocol 3: Western Blotting for PDE4 Subtypes and pCREB

This protocol outlines the steps for detecting the expression levels of PDE4 isoforms and the phosphorylation status of CREB.[11][12][13]

Materials:

  • Parental and this compound-resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PDE4A, -PDE4B, -PDE4C, -PDE4D, anti-pCREB, anti-CREB, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates from both parental and resistant cells using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-PDE4B, anti-pCREB) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the protein of interest to a loading control (e.g., GAPDH or β-actin). For pCREB, normalize to total CREB levels.

Visualizations

Lotamilast_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activation ATP ATP AC Adenylyl Cyclase AC->cAMP Conversion CREB CREB PKA->CREB Phosphorylation pCREB pCREB Gene_Transcription Gene Transcription (e.g., ↓ Pro-inflammatory cytokines, ↑ Anti-inflammatory cytokines) pCREB->Gene_Transcription Modulation

Caption: this compound signaling pathway.

Experimental_Workflow cluster_mechanisms Mechanistic Studies A Start with Parental (this compound-Sensitive) Cell Line B Generate Resistant Cell Line (Continuous exposure to escalating this compound doses) A->B C Confirm Resistance: Determine IC50 Shift (Cell Viability Assay) B->C D Investigate Mechanisms of Resistance C->D E Measure cAMP Levels (ELISA) D->E F Analyze Protein Expression (Western Blot) - PDE4 Isoforms - pCREB/CREB D->F G Analyze Gene Expression (qPCR) - PDE4 Isoforms D->G

Caption: Experimental workflow for this compound resistance.

References

Navigating High-Concentration Lotamilast: A Technical Guide to Minimizing Cytotoxicity in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on minimizing the cytotoxic effects of Lotamilast (formerly known as E6005 and RVT-501) when used at high concentrations in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate robust and reliable in vitro studies.

This compound, a selective phosphodiesterase 4 (PDE4) inhibitor, is a promising therapeutic agent. However, like many small molecule inhibitors, high concentrations can lead to off-target effects and cytotoxicity, potentially confounding experimental results. This guide aims to equip researchers with the knowledge to mitigate these effects and ensure the validity of their findings.

Troubleshooting Guide: Addressing Common Issues with this compound Cytotoxicity

This section provides a question-and-answer format to directly address specific challenges researchers may encounter.

Issue/Question Potential Cause Troubleshooting/Solution
Unexpectedly high cell death observed at concentrations intended for therapeutic effect. - Off-target effects: At high concentrations, this compound may inhibit other cellular targets besides PDE4. - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cytotoxicity. - Cell line sensitivity: The chosen cell line may be particularly sensitive to this compound or the solvent.- Perform a dose-response curve: Determine the precise concentration at which cytotoxicity becomes significant for your specific cell line. - Optimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is well below its known toxic level (typically <0.1% for DMSO). Run solvent-only controls. - Consider a different cell line: If feasible, test this compound on a panel of relevant cell lines to identify one with a better therapeutic window.
Inconsistent results in cytotoxicity assays. - Assay variability: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). - Time-dependent effects: Cytotoxicity may manifest at different time points. - Compound stability: this compound may degrade in culture medium over time.- Use multiple, mechanistically distinct assays: Corroborate findings using assays like MTT (metabolic activity), LDH release (membrane integrity), and a caspase activation assay (apoptosis). - Conduct a time-course experiment: Evaluate cytotoxicity at various time points (e.g., 24, 48, 72 hours) to understand the kinetics of cell death. - Prepare fresh solutions: Prepare this compound solutions fresh for each experiment and minimize exposure to light and air.
Difficulty in distinguishing between apoptosis and necrosis. - High drug concentrations: Very high concentrations can induce rapid, widespread cell death that resembles necrosis.- Utilize specific apoptosis assays: Employ techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells. - Measure caspase activation: Use a luminescent or fluorescent assay to specifically measure the activity of executioner caspases (e.g., caspase-3/7).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?

A1: While specific data for this compound is limited in publicly available literature, high concentrations of PDE4 inhibitors can lead to off-target effects, potentially impacting other kinases or cellular processes. This can trigger apoptotic pathways, characterized by the activation of caspases and mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS).

Q2: How can I proactively minimize cytotoxicity in my experiments?

A2: Careful experimental design is crucial. This includes:

  • Thorough dose-response studies: To identify the optimal concentration range.

  • Appropriate controls: Including vehicle-only and untreated cells.

  • Use of relevant cell lines: Choosing cell lines that are well-characterized and appropriate for the research question.

  • Consideration of co-treatments: In some instances, co-treatment with antioxidants or pan-caspase inhibitors may help elucidate the mechanism of cytotoxicity, though this should be approached with caution as it can alter the primary effects of this compound.

Q3: Are there formulation strategies to reduce this compound's cytotoxicity?

A3: While primarily relevant for in vivo applications, formulation strategies can sometimes be adapted for in vitro work. These can include pharmacokinetic-modulating approaches that control the release and concentration of the drug over time, potentially reducing peak concentrations that lead to toxicity.[1] Another approach is pharmacodynamic modulation, where this compound could be co-administered with agents that counteract its toxic effects.[1] However, for most in vitro experiments, careful dose selection is the most practical approach.

Experimental Protocols

Below are detailed methodologies for key experiments to assess and characterize this compound-induced cytotoxicity.

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • Cells of interest (e.g., HaCaT keratinocytes)

    • Complete cell culture medium

    • This compound stock solution (in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Assessment of Apoptosis using Caspase-3/7 Activation Assay

This protocol quantifies the activity of executioner caspases, which are key mediators of apoptosis.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound stock solution

    • Luminescent or fluorescent caspase-3/7 assay kit (commercially available)

    • Opaque-walled 96-well microplates

    • Luminometer or fluorescence plate reader

  • Procedure:

    • Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations and a vehicle control as described in the MTT assay protocol.

    • Incubate for the desired time.

    • Equilibrate the plate to room temperature.

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

    • Add the caspase-3/7 reagent to each well.

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.

    • Measure luminescence or fluorescence using the appropriate plate reader.

    • Express the results as fold-change in caspase activity relative to the vehicle control.

Visualizing Cellular Pathways and Workflows

To aid in understanding the experimental processes and potential mechanisms of cytotoxicity, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment cluster_assays Perform Cytotoxicity Assays start Seed Cells treat Treat with this compound (and controls) start->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh caspase Caspase-3/7 Assay (Apoptosis) incubate->caspase analyze Data Analysis (IC50 Calculation, etc.) mtt->analyze ldh->analyze caspase->analyze

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Hypothesized High-Concentration this compound-Induced Apoptosis Pathway cluster_mito Mitochondrial Dysfunction This compound High-Concentration This compound off_target Off-Target Kinase Inhibition This compound->off_target stress Cellular Stress off_target->stress mmp ↓ Mitochondrial Membrane Potential stress->mmp ros ↑ Reactive Oxygen Species (ROS) stress->ros cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

By implementing these troubleshooting strategies, utilizing the provided FAQs and protocols, and understanding the potential cellular pathways involved, researchers can more effectively manage and interpret the cytotoxic effects of high-concentration this compound in their studies, leading to more accurate and reproducible scientific outcomes.

References

Lotamilast Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information regarding the potential for lotamilast, a selective phosphodiesterase 4 (PDE4) inhibitor, to interfere with common laboratory assays. As a novel compound, specific data on assay interference is limited. Therefore, this document outlines potential risks based on the known class effects of PDE4 inhibitors and provides proactive guidance for mitigating these risks in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as RVT-501 or E6005) is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger.[3] By inhibiting PDE4, this compound increases intracellular cAMP levels.[2][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of various downstream targets, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-4, IL-12, and IFN-γ, and an increase in anti-inflammatory mediators like IL-10.[3][4] this compound has a quinazoline core that binds with high affinity to the PDE4 catalytic domain.[3][5]

Q2: Is there any direct evidence of this compound interfering with common laboratory assays?

To date, there are no specific studies or reports in the published literature that document direct analytical (in vitro) interference of this compound with common laboratory assays, including immunoassays and clinical chemistry tests.

Q3: Are there known class effects of PDE4 inhibitors that could potentially interfere with laboratory results?

Yes, preclinical studies on PDE4 inhibitors have revealed potential in vivo physiological effects that could impact certain laboratory parameters. These are not due to a direct chemical interaction with the assay but rather a physiological response to the drug. Researchers should be aware of the following:

  • Transient Hyperglycemia: Acute administration of PDE4 inhibitors has been shown to cause a temporary increase in blood glucose levels in animal models.[6][7][8] This effect is thought to be caused by reduced glucose uptake into skeletal muscle and is independent of changes in insulin secretion or sensitivity.[6][9] The effect appears to be transient, with glucose levels returning to baseline within approximately 4 hours in mice.[6][8]

  • Transient Hypokalemia: Some studies in mice have reported a rapid and transient decrease in serum potassium levels following the administration of PDE4 inhibitors. This is believed to be due to a rapid shift of potassium into cells, potentially by modulating adrenergic regulation of cellular potassium uptake.

Q4: My experiment involves measuring glucose or potassium in samples from subjects treated with this compound. What should I do?

Given the potential for transient hyperglycemia and hypokalemia, the timing of sample collection is critical.

  • Experimental Design: If possible, design your experiment to include a time-course analysis to capture the kinetics of any potential changes in glucose or potassium.

  • Sample Collection Timing: Based on preclinical data for other PDE4 inhibitors, consider collecting samples at baseline (before this compound administration) and at several time points post-administration (e.g., 45 minutes, 2 hours, 4 hours, and 24 hours) to monitor for transient effects.

  • Data Interpretation: When analyzing your results, consider the possibility that short-term fluctuations in glucose or potassium may be attributable to the physiological effects of this compound.

Troubleshooting Guide

While no specific analytical interferences have been documented for this compound, it is prudent to follow best practices when working with any new small molecule to minimize the risk of obtaining spurious results.

Potential Issue Recommended Action
Unexpected or Inconsistent Results in Immunoassays (e.g., ELISA) 1. Assess for Matrix Effects: Perform a spike and recovery experiment. Add a known amount of the analyte to your sample matrix (with and without this compound) and determine if you can accurately measure it. Poor recovery may indicate interference.2. Check for Cross-Reactivity: While unlikely to be predicted without specific testing, consider that the compound or its metabolites could structurally mimic the analyte or interfere with antibody binding. If interference is suspected, try an alternative assay that uses different antibodies or a different detection method (e.g., mass spectrometry).
Anomalous Readings in Spectrophotometric or Fluorometric Assays 1. Run a Compound-Only Control: Measure the absorbance or fluorescence of this compound in the assay buffer at the relevant wavelengths to ensure it does not have intrinsic spectral properties that interfere with the assay.2. Assess for Enzyme Inhibition/Activation: If the assay involves an enzymatic step, test whether this compound directly inhibits or activates the enzyme in a separate experiment.
Discrepancies in Clinical Chemistry Analytes 1. Consider Physiological Effects: For analytes like glucose and potassium, refer to the potential in vivo effects described in the FAQs. Correlate any unexpected findings with the timing of this compound administration.2. Consult Instrument/Assay Manufacturer: If you suspect direct analytical interference with a specific clinical chemistry platform, contact the manufacturer to inquire about potential interference from quinazoline-based compounds.

Summary of Potential Physiological Interferences by PDE4 Inhibitors

The following table summarizes the potential in vivo effects of PDE4 inhibitors that may influence laboratory measurements. Note that this data is derived from preclinical studies of various PDE4 inhibitors and may not directly translate to this compound in a clinical setting.

Parameter Potential Effect Observed Onset Observed Duration Proposed Mechanism
Blood Glucose Transient IncreaseRapid (peak at ~45 mins in mice)Returns to baseline within ~4 hours in miceReduced glucose uptake into muscle tissue.[6][8]
Serum Potassium Transient DecreaseRapid (within 15 mins in mice)TransientTranscellular shift of potassium.

Methodologies and Protocols

As there are no specific documented interference experiments for this compound, this section provides a general protocol for a spike and recovery experiment, a fundamental method for assessing potential assay interference.

Protocol: Spike and Recovery for Immunoassays

  • Objective: To determine if the presence of this compound in a sample matrix affects the measurement of a specific analyte.

  • Materials:

    • Blank sample matrix (e.g., plasma, serum, cell culture media)

    • This compound stock solution

    • Analyte standard of known concentration

    • Your immunoassay kit and required reagents

  • Procedure:

    • Prepare three sets of samples:

      • Set A (Matrix + Analyte): Add a known concentration of the analyte ("spike") to the blank matrix.

      • Set B (Matrix + Analyte + this compound): Add the same concentration of analyte and the desired concentration of this compound to the blank matrix.

      • Set C (Matrix + this compound): Add only this compound to the blank matrix to serve as a background control.

    • Run all samples in your immunoassay according to the manufacturer's instructions.

    • Calculate the concentration of the analyte in Sets A and B.

  • Data Analysis:

    • Calculate the percent recovery using the following formula: % Recovery = (Concentration in Set B - Concentration in Set C) / (Concentration in Set A) * 100

    • Interpretation: A recovery rate between 80% and 120% generally indicates that this compound does not significantly interfere with the assay. A recovery outside this range suggests potential interference.

Visualizations

This compound's Mechanism of Action: The cAMP Signaling Pathway

The diagram below illustrates the signaling pathway affected by this compound. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to increased PKA activity and subsequent modulation of inflammatory responses.

Lotamilast_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits PDE4->cAMP Degrades AMP 5'-AMP (Inactive) PDE4->AMP to ATP ATP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) NFkB_path Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-12) PKA_active->NFkB_path Inhibits CREB_path Anti-inflammatory Gene Transcription (e.g., IL-10) PKA_active->CREB_path Promotes

Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory pathways.

Experimental Workflow for Investigating Potential Interference

This workflow provides a logical approach to identifying and characterizing potential interference from a test compound like this compound in a laboratory assay.

Interference_Workflow Start Start: Unexpected Assay Result with this compound CheckPhysiological Consider Physiological Effects (e.g., Glucose, K+) Start->CheckPhysiological RunControls Run Analytical Controls CheckPhysiological->RunControls If physiological effects are ruled out SpikeRecovery Perform Spike & Recovery Experiment RunControls->SpikeRecovery For Immunoassays SpectralScan Run Compound Spectral Scan RunControls->SpectralScan For Spectrophotometric/ Fluorometric Assays InterferenceSuspected Interference Suspected? SpikeRecovery->InterferenceSuspected SpectralScan->InterferenceSuspected NoInterference No Interference Detected. Review other experimental variables. InterferenceSuspected->NoInterference No Characterize Characterize Interference InterferenceSuspected->Characterize Yes End End: Interference Understood or Mitigated NoInterference->End AlternativeAssay Use Alternative Assay Method (e.g., Mass Spectrometry) Characterize->AlternativeAssay AlternativeAssay->End

Caption: A logical workflow for troubleshooting potential assay interference by a test compound.

References

Adjusting Lotamilast treatment time for optimal response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Lotamilast in experimental settings. The information is designed to help optimize treatment time and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes. A key outcome is the downregulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), IL-5, and IL-13, and the upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10).[1][4]

Q2: What are the key downstream effects of this compound treatment?

The primary downstream effects of this compound are anti-inflammatory. By increasing cAMP, it can suppress the activation of NF-κB, a key transcription factor for many pro-inflammatory genes.[4] This leads to a reduction in the expression and release of various inflammatory mediators.

Q3: How should I determine the optimal treatment time for this compound in my specific cell-based assay?

The optimal treatment time for this compound can vary depending on the cell type, the specific endpoint being measured (e.g., cAMP levels, cytokine secretion, gene expression), and the concentration of this compound used. Since specific kinetic data for this compound is not extensively published, it is recommended to perform a time-course experiment. Here is a general approach:

  • For rapid signaling events (e.g., cAMP accumulation): Measure at short time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) after this compound addition. Studies on other PDE4 inhibitors suggest that cAMP levels can peak within 60 minutes.

  • For cytokine protein secretion: A longer incubation is typically required. It is advisable to pre-incubate the cells with this compound (e.g., for 30-60 minutes) before adding a pro-inflammatory stimulus (like LPS). The total incubation time with the stimulus can range from 4 to 24 hours. A time-course of 4, 8, 12, and 24 hours is a good starting point. Some studies suggest that 8 hours may be sufficient for TNF-α inhibition.

  • For gene expression (mRNA) analysis: The timing will depend on the specific gene of interest. Early response genes may show changes within 1-4 hours, while others may require longer incubation periods (6-24 hours).

A pilot experiment with a range of time points is crucial to determine the optimal window for your specific experimental setup.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound Inappropriate treatment time: The incubation time may be too short or too long to observe the desired effect.Perform a time-course experiment to determine the optimal incubation period for your specific assay and cell type.
Sub-optimal drug concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment to determine the optimal concentration. The IC50 for this compound's inhibition of PDE4 is in the low nanomolar range (around 2.8 nM).[2]
Cell health and density: Poor cell viability or inappropriate cell density can affect the cellular response.Ensure cells are healthy and seeded at an optimal density. Perform a cell viability assay in parallel.
High variability between replicates Inconsistent timing: Minor variations in the timing of drug addition or sample collection can lead to variability, especially in kinetic studies.Use a multichannel pipette for simultaneous addition of reagents where possible. Ensure precise and consistent timing for all steps.
Uneven cell plating: Inconsistent cell numbers across wells can lead to variable responses.Ensure thorough mixing of the cell suspension before plating and use appropriate plating techniques to ensure even cell distribution.
Unexpected or contradictory results Off-target effects: While this compound is a selective PDE4 inhibitor, high concentrations may lead to off-target effects.Use the lowest effective concentration determined from your dose-response experiments.
Time-dependent biphasic response: Some cellular responses to PDE4 inhibitors can be biphasic, with different effects at early and late time points.Carefully analyze your time-course data to identify any biphasic responses. The duration of treatment is a critical parameter.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound and a related PDE4 inhibitor, Roflumilast, for different PDE isozymes and inflammatory mediators. This data can be useful for designing experiments and understanding the drug's potency and selectivity.

CompoundTargetIC50 (nM)Source
This compound (E6005) PDE42.8[2]
TNF-α release (LPS-stimulated HWB)--
LTE4 release (Sephadex-stimulated HWB)--
Roflumilast PDE4A≥600[5]
PDE4B~1.3[5]
PDE4D≥600[5]
TNF-α release (LPS-stimulated HWB)16[5]
LTE4 release (Sephadex-stimulated HWB)20[5]

HWB: Human Whole Blood

Experimental Protocols

Protocol 1: Determination of Optimal Incubation Time for Cytokine Inhibition

This protocol provides a general framework for determining the optimal pre-incubation and total treatment time of this compound for inhibiting cytokine production in a cell-based assay.

Materials:

  • Cell line of interest (e.g., human peripheral blood mononuclear cells - PBMCs)

  • Complete cell culture medium

  • This compound (RVT-501/E6005)

  • Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • ELISA kit for the cytokine of interest (e.g., TNF-α)

  • 96-well cell culture plates

  • Standard cell culture equipment

Methodology:

  • Cell Seeding: Seed your cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight if necessary.

  • This compound Pre-incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in culture medium.

    • Add this compound to the cells at various pre-incubation times before the stimulus. A good starting range is 30, 60, and 120 minutes. Include a vehicle control (medium with the same concentration of DMSO).

  • Stimulation:

    • After the pre-incubation period, add the pro-inflammatory stimulus (e.g., LPS at a final concentration of 100 ng/mL) to the wells.

  • Time-Course Incubation:

    • Incubate the plates for different time periods after stimulation. A suggested time-course is 4, 8, 12, and 24 hours.

  • Sample Collection:

    • At each time point, centrifuge the plates and collect the supernatant for cytokine analysis. Store the supernatants at -80°C until analysis.

  • Cytokine Quantification:

    • Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cytokine concentration against the incubation time for each pre-incubation condition. Determine the time point at which this compound shows the maximum inhibitory effect.

Visualizations

Lotamilast_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PDE4->cAMP Degrades ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_inactive NF-κB (inactive) PKA->NFkB_inactive Inhibits activation Gene_Transcription Gene Transcription PKA->Gene_Transcription Promotes NFkB_active NF-κB (active) NFkB_active->Gene_Transcription Promotes Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-4) Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) Gene_Transcription->Pro_inflammatory_Cytokines Gene_Transcription->Anti_inflammatory_Cytokines

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells dose_response Perform Dose-Response (Determine optimal concentration) seed_cells->dose_response time_course Perform Time-Course (Determine optimal duration) dose_response->time_course pre_incubation Pre-incubate with this compound (e.g., 30, 60, 120 min) time_course->pre_incubation stimulate Add pro-inflammatory stimulus (e.g., LPS) pre_incubation->stimulate incubation Incubate for various durations (e.g., 4, 8, 12, 24 h) stimulate->incubation collect_samples Collect samples (e.g., supernatant, cell lysate) incubation->collect_samples analyze Analyze endpoint (e.g., ELISA, qPCR) collect_samples->analyze data_analysis Data Analysis and Determination of Optimal Time analyze->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Optimal Treatment Time.

References

Validation & Comparative

A Comparative Guide to Lotamilast and Roflumilast for PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lotamilast and Roflumilast, two prominent phosphodiesterase-4 (PDE4) inhibitors. By examining their mechanisms, preclinical and clinical data, and experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and research endeavors.

Introduction to PDE4 Inhibition

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that modulates the activity of numerous immune and inflammatory cells. By inhibiting PDE4, intracellular cAMP levels rise, leading to a downstream suppression of pro-inflammatory mediators and an increase in anti-inflammatory molecules. This mechanism makes PDE4 an attractive therapeutic target for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.

Mechanism of Action: this compound and Roflumilast

Both this compound (also known as E6005 and RVT-501) and Roflumilast are selective inhibitors of the PDE4 enzyme. Their primary mechanism of action involves blocking the catalytic site of PDE4, thereby preventing the degradation of cAMP. The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various transcription factors, ultimately leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and interleukin-23 (IL-23).[1]

Pro_inflammatory_Stimuli Pro-inflammatory Stimuli AC Adenylyl Cyclase Pro_inflammatory_Stimuli->AC activates ATP ATP cAMP cAMP AC->cAMP converts ATP to PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP hydrolyzes cAMP to Inflammation_Suppression Suppression of Pro-inflammatory Cytokines PKA->Inflammation_Suppression leads to Lotamilast_Roflumilast This compound / Roflumilast Lotamilast_Roflumilast->PDE4 inhibit

Caption: Simplified PDE4 signaling pathway and the inhibitory action of this compound and Roflumilast.

Preclinical Data: Potency and Selectivity

The potency and selectivity of PDE4 inhibitors are critical determinants of their therapeutic efficacy and side-effect profiles. While both this compound and Roflumilast are potent PDE4 inhibitors, there are nuances in their activity against different PDE4 isoforms (A, B, C, and D).

Table 1: In Vitro PDE4 Inhibition

CompoundTargetIC50 (nM)Source
This compound PDE4 (overall)2.8[2][3][4]
PDE4AData not available
PDE4BData not available
PDE4CData not available
PDE4DData not available
Roflumilast PDE4 (overall)~0.8
PDE4AμM range
PDE4B~0.84[5]
PDE4CμM range[5]
PDE4D~0.68[5]

Note: IC50 values can vary between different experimental setups. The data presented here are for comparative purposes.

Clinical Efficacy: A Comparative Overview

Both this compound and Roflumilast have been evaluated in numerous clinical trials for various inflammatory diseases.

Table 2: Summary of Key Clinical Trial Findings

IndicationCompoundPhaseKey Efficacy Endpoints & ResultsSource
Atopic Dermatitis This compound (topical) Phase 2Significant improvements in EASI, SCORAD, and pruritus scores compared to vehicle.[6]
Roflumilast (topical) Phase 3 (INTEGUMENT-1 & 2)Significantly more patients achieved IGA score of clear or almost clear plus a ≥2-grade improvement from baseline at week 4 compared to placebo.[7]
Psoriasis This compound (topical) -Preclinical data suggests potential efficacy.[1]
Roflumilast (topical) Phase 3 (DERMIS-1 & 2)Approximately 40% of patients achieved PASI-75 at week 8 compared to vehicle.[3]
Roflumilast (oral) Phase 3Demonstrated effectiveness in moderate-to-severe plaque psoriasis.[8]
COPD Roflumilast (oral) ApprovedReduces risk of COPD exacerbations in patients with severe COPD.[9]

Roflumilast is approved for oral use in the treatment of severe COPD to reduce the risk of exacerbations.[9] Its topical formulation has also shown significant efficacy in clearing psoriatic plaques and reducing itch in Phase 3 trials.[3] this compound, primarily investigated as a topical agent, has demonstrated promising results in Phase 2 trials for atopic dermatitis, showing significant improvements in disease severity and pruritus.[6]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of drug candidates. Below are generalized methodologies for key experiments cited in the evaluation of PDE4 inhibitors.

PDE4 Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.

start Start recombinant_pde4 Recombinant Human PDE4 Enzyme start->recombinant_pde4 incubation Incubation recombinant_pde4->incubation test_compound Test Compound (this compound or Roflumilast) test_compound->incubation cAMP_substrate cAMP Substrate (e.g., [3H]cAMP) cAMP_substrate->incubation separation Separation of [3H]cAMP and [3H]5'-AMP incubation->separation quantification Quantification of [3H]5'-AMP separation->quantification ic50 IC50 Calculation quantification->ic50

Caption: General workflow for a radioactive PDE4 inhibition assay.

Methodology:

  • Enzyme Preparation: Purified recombinant human PDE4 isoforms (A, B, C, and D) are used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the PDE4 enzyme, assay buffer, and the test compound at various concentrations.

  • Initiation: The reaction is initiated by adding a known concentration of cAMP, often radiolabeled (e.g., [3H]cAMP).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Separation: The reaction is stopped, and the product (e.g., [3H]5'-AMP) is separated from the unreacted substrate. This can be achieved using methods like scintillation proximity assay (SPA) or column chromatography.

  • Quantification: The amount of product formed is quantified, typically using a scintillation counter for radiolabeled assays or fluorescence/luminescence detection for other formats.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

Cytokine Release Assay (Cell-based)

This assay measures the effect of a compound on the release of inflammatory cytokines from immune cells.

start Start immune_cells Isolate Immune Cells (e.g., PBMCs) start->immune_cells plating Plate Cells immune_cells->plating pretreatment Pre-treat with Test Compound plating->pretreatment stimulation Stimulate with (e.g., LPS) pretreatment->stimulation incubation Incubation (e.g., 24 hours) stimulation->incubation supernatant Collect Supernatant incubation->supernatant elisa Measure Cytokine Levels (e.g., ELISA for TNF-α) supernatant->elisa

Caption: Workflow for a typical cytokine release assay.

Methodology:

  • Cell Isolation: Primary human immune cells, such as peripheral blood mononuclear cells (PBMCs), are isolated from whole blood.

  • Cell Culture: The isolated cells are cultured in appropriate media in a multi-well plate.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (this compound or Roflumilast) for a defined period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Incubation: The plates are incubated for an extended period (e.g., 18-24 hours) to allow for cytokine release into the cell culture supernatant.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The inhibition of cytokine release by the test compound is calculated relative to the stimulated control (no compound). IC50 values for cytokine inhibition can be determined.

Conclusion

Both this compound and Roflumilast are potent PDE4 inhibitors with demonstrated clinical utility in inflammatory diseases. Roflumilast has a well-characterized profile with established efficacy in COPD and psoriasis, and its selectivity for PDE4B and PDE4D isoforms is a key attribute. This compound has shown strong preclinical potency and promising clinical results in atopic dermatitis.

For researchers and drug developers, the choice between these or other PDE4 inhibitors will depend on the specific therapeutic indication, the desired route of administration, and the importance of isoform selectivity for the target disease pathology. Further head-to-head comparative studies, particularly those elucidating the detailed PDE4 isoform selectivity of this compound, would be invaluable for a more complete understanding of their relative therapeutic potential. The experimental protocols provided herein offer a foundation for conducting such comparative analyses.

References

Lotamilast in the Landscape of PDE4 Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The class of phosphodiesterase 4 (PDE4) inhibitors has emerged as a significant therapeutic option for inflammatory skin diseases such as atopic dermatitis and psoriasis. By modulating the inflammatory cascade, these agents offer a non-steroidal treatment modality. This guide provides a comparative overview of the efficacy of lotamilast (formerly RVT-501 or E6005), a selective PDE4 inhibitor, against other prominent PDE4 inhibitors: crisaborole, apremilast, and roflumilast. The comparison is based on available preclinical and clinical trial data, with a focus on quantitative efficacy measures and experimental methodologies.

Mechanism of Action: The PDE4 Signaling Pathway

Phosphodiesterase 4 is a key enzyme in the inflammatory process within keratinocytes and immune cells. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the inflammatory response. Inhibition of PDE4 leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP Response Element-Binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines, such as Interleukin-10 (IL-10). Concurrently, elevated cAMP levels suppress the activity of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), leading to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interleukin-23 (IL-23).[1]

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_cAMP_Metabolism cAMP Metabolism cluster_downstream_signaling Downstream Signaling & Gene Regulation Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor AC Adenylate Cyclase Receptor->AC ATP ATP cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA Activates NF-κB NF-κB (Inactive) cAMP->NF-κB Inhibits Activation AMP AMP PDE4->AMP Hydrolyzes This compound & Other PDE4i This compound & Other PDE4i This compound & Other PDE4i->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB Anti-inflammatory Cytokines (e.g., IL-10) Anti-inflammatory Cytokines (e.g., IL-10) pCREB->Anti-inflammatory Cytokines (e.g., IL-10) Promotes Transcription Active NF-κB Active NF-κB Pro-inflammatory Cytokines (e.g., TNF-α, IL-12, IL-23) Pro-inflammatory Cytokines (e.g., TNF-α, IL-12, IL-23) Active NF-κB->Pro-inflammatory Cytokines (e.g., TNF-α, IL-12, IL-23) Promotes Transcription

PDE4 Signaling Pathway

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and other PDE4 inhibitors in clinical trials for atopic dermatitis and psoriasis. It is important to note that the data for this compound is from earlier phase trials and may not be directly comparable to the Phase 3 data of the other inhibitors.

Table 1: In Vitro Potency of PDE4 Inhibitors

CompoundTargetIC50 (nM)
This compound (RVT-501/E6005)PDE42.8[2][3]
RoflumilastPDE4~0.8
ApremilastPDE4~74
CrisaborolePDE4~490

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy in Atopic Dermatitis

Drug (Concentration)Trial PhasePrimary EndpointEfficacy OutcomeCitation(s)
This compound (0.2%) 2Change in targeted lesion severity score-54.3% mean change from baseline (p=0.007 vs. vehicle)[4]
This compound (0.2%) 2Change in EASI scoreNumerical improvement, not statistically significant vs. vehicle[5]
Crisaborole (2%) 3 (AD-301 & AD-302)IGA score of 0 or 1 with ≥2-grade improvement at Day 2932.8% vs 25.4% (vehicle) in AD-301; 31.4% vs 18.0% (vehicle) in AD-302
Apremilast (40 mg BID) 2Percent change in EASI score at Week 12-31.6% vs -11.0% (placebo)[6]

EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment.

Table 3: Clinical Efficacy in Psoriasis

DrugTrial(s)Primary EndpointEfficacy OutcomeCitation(s)
Apremilast (30 mg BID) ESTEEM 1 & 2PASI-75 at Week 1633.1% vs 5.3% (placebo) in ESTEEM 1; 28.8% vs 5.8% (placebo) in ESTEEM 2[7][8]
Roflumilast (0.3% cream) DERMIS-1 & 2IGA success (IGA 0/1 + ≥2-grade improvement) at Week 842.4% vs 6.1% (vehicle) in DERMIS-1; 37.5% vs 6.9% (vehicle) in DERMIS-2

PASI-75: 75% reduction in Psoriasis Area and Severity Index; IGA: Investigator's Global Assessment.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key trials cited.

This compound (E6005) Phase 2 Trial (Atopic Dermatitis)
  • Study Design: A randomized, investigator-blinded, vehicle-controlled, multiple ascending dose study.

  • Patient Population: 40 adult male patients with atopic dermatitis.

  • Treatment Arms: Patients were randomly assigned to receive E6005 ointment (0.01%, 0.03%, 0.1%, or 0.2%) or a vehicle ointment.

  • Treatment Regimen: Twice-daily application for 10 days.

  • Primary Efficacy Endpoint: Change from baseline in the targeted lesion severity score.[4]

Crisaborole Phase 3 Trials (AD-301 & AD-302) (Atopic Dermatitis)
  • Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.

  • Patient Population: Patients aged 2 years and older with mild-to-moderate atopic dermatitis.

  • Treatment Arms: Patients were randomized (2:1) to receive crisaborole 2% ointment or vehicle.

  • Treatment Regimen: Twice-daily application for 28 days.

  • Primary Efficacy Endpoint: Proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at day 29.

Apremilast Phase 3 Trials (ESTEEM 1 & 2) (Psoriasis)
  • Study Design: Two multicenter, randomized, double-blind, placebo-controlled trials.

  • Patient Population: Adult patients with moderate-to-severe plaque psoriasis.

  • Treatment Arms: Patients were randomized (2:1) to receive apremilast 30 mg twice daily or placebo.

  • Treatment Regimen: Oral administration for 16 weeks (placebo-controlled phase).

  • Primary Efficacy Endpoint: Proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) at week 16.[7][8]

Roflumilast Phase 3 Trials (DERMIS-1 & 2) (Psoriasis)
  • Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled trials.

  • Patient Population: Patients aged 2 years and older with chronic plaque psoriasis.

  • Treatment Arms: Patients were randomized (2:1) to receive roflumilast 0.3% cream or vehicle cream.

  • Treatment Regimen: Once-daily application for 8 weeks.

  • Primary Efficacy Endpoint: Proportion of patients achieving IGA success, defined as an IGA score of 0 (clear) or 1 (almost clear) plus a ≥2-grade improvement from baseline at week 8.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization_treatment Randomization & Treatment cluster_followup_analysis Follow-up & Analysis Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment (IGA, EASI/PASI) Baseline Assessment (IGA, EASI/PASI) Informed Consent->Baseline Assessment (IGA, EASI/PASI) Randomization Randomization Baseline Assessment (IGA, EASI/PASI)->Randomization Treatment Arm (Active Drug) Treatment Arm (Active Drug) Randomization->Treatment Arm (Active Drug) Control Arm (Vehicle/Placebo) Control Arm (Vehicle/Placebo) Randomization->Control Arm (Vehicle/Placebo) Treatment Period Treatment Period Treatment Arm (Active Drug)->Treatment Period Control Arm (Vehicle/Placebo)->Treatment Period Follow-up Visits Follow-up Visits Treatment Period->Follow-up Visits Efficacy Assessments Efficacy Assessments Follow-up Visits->Efficacy Assessments Safety Monitoring Safety Monitoring Follow-up Visits->Safety Monitoring Data Analysis Data Analysis Efficacy Assessments->Data Analysis Safety Monitoring->Data Analysis

Typical Clinical Trial Workflow

Conclusion

This compound demonstrates promising in vitro potency as a selective PDE4 inhibitor. Early clinical data in atopic dermatitis suggest a dose-dependent anti-inflammatory effect. However, a direct comparison of its clinical efficacy with more established PDE4 inhibitors like crisaborole, apremilast, and roflumilast is challenging due to the limited availability of late-stage clinical trial data for this compound. The comprehensive Phase 3 trial results for crisaborole, apremilast, and roflumilast have firmly established their efficacy and safety profiles in atopic dermatitis and psoriasis, respectively. Further large-scale, pivotal studies are necessary to fully elucidate the therapeutic potential and comparative efficacy of this compound in the management of inflammatory skin diseases. This guide will be updated as more data becomes publicly available.

References

Head-to-Head Comparison: Lotamilast and Apremilast in Inflammatory Disease Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two phosphodiesterase 4 inhibitors, offering insights into their mechanisms, pharmacological profiles, and clinical potential for researchers, scientists, and drug development professionals.

In the landscape of targeted therapies for inflammatory diseases, phosphodiesterase 4 (PDE4) inhibitors have emerged as a significant class of oral and topical treatments. This guide provides a head-to-head comparison of two notable PDE4 inhibitors: Lotamilast (RVT-501/E6005), a potent inhibitor in clinical development primarily for atopic dermatitis, and Apremilast (Otezla®), an established oral agent approved for psoriasis, psoriatic arthritis, and Behçet's disease. This objective comparison is based on available experimental data to inform research and development efforts.

Mechanism of Action: Targeting the Inflammatory Cascade

Both this compound and Apremilast exert their therapeutic effects by inhibiting the PDE4 enzyme. PDE4 is a critical enzyme within immune and inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, these drugs increase intracellular cAMP levels. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn modulates the transcription of various genes involved in the inflammatory response. The net effect is a downregulation of pro-inflammatory mediators and an upregulation of anti-inflammatory mediators.[1][2]

The signaling pathway below illustrates the mechanism of action of PDE4 inhibitors.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cell Immune Cell cluster_inhibitors Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE4->AMP degrades CREB CREB PKA->CREB activates NF-kB NF-κB PKA->NF-kB inhibits Anti-inflammatory Cytokines Anti-inflammatory Cytokines (IL-10) CREB->Anti-inflammatory Cytokines promotes transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-23, etc.) NF-kB->Pro-inflammatory Cytokines promotes transcription This compound / Apremilast This compound / Apremilast This compound / Apremilast->PDE4 inhibit PDE4_Inhibition_Assay Start Start Incubate Incubate PDE4 enzyme with This compound or Apremilast Start->Incubate Add_cAMP Add cAMP substrate Incubate->Add_cAMP Reaction Enzymatic reaction Add_cAMP->Reaction Quantify_AMP Quantify AMP product Reaction->Quantify_AMP Calculate_Inhibition Calculate % inhibition Quantify_AMP->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

References

In Vivo Validation of Lotamilast's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Lotamilast (formerly RVT-501 or E6005) is a selective phosphodiesterase-4 (PDE4) inhibitor that has demonstrated therapeutic potential for inflammatory skin conditions, most notably atopic dermatitis (AD). As a topical treatment, it offers the advantage of localized drug delivery, potentially minimizing the systemic side effects associated with oral PDE4 inhibitors. This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data, with a focus on its in vivo validation.

Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. PDE4 degrades cyclic adenosine monophosphate (cAMP), a second messenger that regulates the production of various inflammatory mediators. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), IL-13, and others implicated in the pathogenesis of atopic dermatitis.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Immune Cell Pro_inflammatory_stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase ATP ATP ATP->AC activates cAMP cAMP AC->cAMP produces AMP AMP cAMP->AMP degrades PKA PKA cAMP->PKA activates PDE4 PDE4 Anti_inflammatory_effects Anti-inflammatory Effects (e.g., ↓ TNF-α, IL-4, IL-13) PKA->Anti_inflammatory_effects leads to This compound This compound This compound->PDE4 inhibits

Caption: Simplified signaling pathway of this compound's mechanism of action.

Comparative Clinical Efficacy in Atopic Dermatitis

Clinical trials have provided valuable data on the efficacy and safety of this compound in patients with atopic dermatitis. The following table summarizes key findings from a phase 2 clinical trial of this compound and compares them with data from pivotal trials of other topical treatments for atopic dermatitis.

Treatment (Dosage)Study PopulationPrimary EndpointResults at Week 4Reference
This compound 0.2% Ointment Adults with mild to moderate ADChange in EASI scoreStatistically non-significant improvement vs. vehicle. Significant reduction from baseline in the 12-week extension study (p=0.030).
Crisaborole 2% Ointment Patients ≥2 years with mild to moderate ADIGA score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement~32% of patients achieved the primary endpoint vs. ~25% for vehicle.
Ruxolitinib 1.5% Cream Patients ≥12 years with mild to moderate ADIGA score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement53.8% of patients in TRuE-AD1 and 51.3% in TRuE-AD2 achieved the primary endpoint vs. 15.1% and 7.6% for vehicle, respectively.
Delgocitinib 0.5% Ointment Adults with moderate to severe ADChange in mEASI score-44.3% change from baseline vs. +1.7% for vehicle (p < 0.001).

EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment; mEASI: modified Eczema Area and Severity Index; AD: Atopic Dermatitis.

Key In Vivo Experimental Protocols

To assess the therapeutic potential of novel treatments for atopic dermatitis in vivo, several well-established animal models are utilized. These models aim to replicate the key clinical and immunological features of the disease. Below are detailed methodologies for two commonly used models.

Oxazolone-Induced Dermatitis Model

This model is widely used to induce a T-helper 2 (Th2)-dominant inflammatory response, characteristic of the acute phase of atopic dermatitis.

Experimental Workflow:

Oxazolone_Model_Workflow Sensitization Day 0: Sensitization (Apply 1% Oxazolone to shaved abdominal skin) Challenge Day 7-21: Challenge (Repeatedly apply 0.1% Oxazolone to the ear) Sensitization->Challenge Treatment Treatment Period (Topical application of this compound or comparator) Challenge->Treatment Evaluation Evaluation (Measure ear thickness, cytokine levels, histology) Treatment->Evaluation

Caption: Workflow for the Oxazolone-Induced Dermatitis Model.

Methodology:

  • Animals: Typically, BALB/c or C57BL/6 mice are used.

  • Sensitization: On day 0, a solution of 1% oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) in a vehicle (e.g., acetone and olive oil) is applied to a shaved area on the abdomen of the mice.

  • Challenge: Starting on day 7, a lower concentration of oxazolone (e.g., 0.1%) is repeatedly applied to the ears (e.g., every other day for two weeks) to elicit an inflammatory response.

  • Treatment: During the challenge phase, the test compound (e.g., this compound ointment), a vehicle control, and a positive control (e.g., a topical corticosteroid) are applied to the ears according to the study protocol.

  • Evaluation of Efficacy:

    • Ear Thickness: Measured at baseline and at various time points after challenge using a digital caliper. The percentage reduction in ear swelling is a key indicator of anti-inflammatory activity.

    • Histological Analysis: Ear tissue is collected at the end of the study for histological examination (e.g., H&E staining) to assess epidermal thickness and inflammatory cell infiltration.

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-1β) in the ear tissue can be quantified using methods like ELISA or qPCR.

    • Serum IgE Levels: Blood samples can be collected to measure total and allergen-specific IgE levels.

Dermatophagoides farinae (House Dust Mite)-Induced Dermatitis Model

This model is considered to be more representative of chronic atopic dermatitis, as it uses a clinically relevant allergen to induce a sustained inflammatory response.

Methodology:

  • Animals: NC/Nga mice are often used as they are genetically predisposed to developing AD-like skin lesions.

  • Induction of Dermatitis: An extract of Dermatophagoides farinae (Df) is repeatedly applied to the shaved back skin and ears of the mice, often in conjunction with a mild disruption of the skin barrier (e.g., tape stripping) to facilitate allergen penetration. This is typically done two to three times a week for several weeks.

  • Treatment: Once dermatitis is established, mice are treated with the test compound, vehicle, or a positive control.

  • Evaluation of Efficacy:

    • Dermatitis Score: The severity of skin lesions (erythema, edema, excoriation, and dryness) is scored clinically at regular intervals.

    • Histological Analysis: Skin biopsies are taken to assess for epidermal hyperplasia, and infiltration of inflammatory cells such as eosinophils and mast cells.

    • Immunological Parameters:

      • Measurement of serum IgE levels.

      • Analysis of cytokine production (e.g., IL-4, IL-5, IL-13, IFN-γ) by spleen cells or lymph node cells upon restimulation with the Df extract.

      • Quantification of cytokine expression in the skin tissue.

Comparison with Alternative Therapies

This compound belongs to the class of topical PDE4 inhibitors. Its main competitors include another topical PDE4 inhibitor, JAK inhibitors, and topical calcineurin inhibitors.

  • Other Topical PDE4 Inhibitors (e.g., Crisaborole, Roflumilast): These agents share the same mechanism of action as this compound. Crisaborole is approved for mild-to-moderate AD and has shown efficacy in clinical trials, although it is sometimes associated with application site burning or stinging. Roflumilast is another potent PDE4 inhibitor under investigation for atopic dermatitis.

  • Topical JAK Inhibitors (e.g., Ruxolitinib, Delgocitinib): These drugs target the Janus kinase (JAK) signaling pathway, which is involved in the signaling of numerous cytokines implicated in AD pathogenesis. Topical JAK inhibitors have demonstrated strong efficacy in reducing inflammation and pruritus in clinical trials.

  • Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus): These are established second-line therapies for atopic dermatitis that inhibit T-cell activation. They are effective but can cause a burning sensation upon application.

  • Biologics (e.g., Dupilumab): For moderate-to-severe AD, systemic biologic therapies that target specific cytokines or their receptors (e.g., IL-4 and IL-13) are highly effective.

Conclusion

This compound is a promising topical PDE4 inhibitor for the treatment of atopic dermatitis. Its mechanism of action is well-defined, and it has shown favorable results in clinical trials in terms of improving disease severity scores. While direct comparative in vivo preclinical data with other topical agents is not extensively available in the public domain, the established animal models and the clinical data for this compound and its alternatives provide a strong basis for its continued development and potential positioning as a valuable therapeutic option for patients with atopic dermatitis. Future publication of head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative therapeutic potential of this compound.

A Comparative Analysis of Lotamilast and Other Small Molecule Inhibitors for Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by pruritus and eczematous lesions. The therapeutic landscape for AD has evolved significantly with the advent of targeted small molecule inhibitors. This guide provides a comparative analysis of Lotamilast, a phosphodiesterase 4 (PDE4) inhibitor, against other prominent small molecule inhibitors, including other PDE4 inhibitors and Janus kinase (JAK) inhibitors. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents.

Mechanism of Action: PDE4 vs. JAK Inhibition

Small molecule inhibitors for atopic dermatitis primarily target intracellular signaling pathways that drive inflammation. The two main classes of inhibitors discussed here are PDE4 inhibitors and JAK inhibitors.

Phosphodiesterase 4 (PDE4) Inhibitors: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, these drugs increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-4 (IL-4), IL-5, IL-13, and IL-31, and the upregulation of the anti-inflammatory cytokine IL-10.[1][2] This ultimately reduces the inflammatory response characteristic of atopic dermatitis. This compound, Roflumilast, and Crisaborole are all topical PDE4 inhibitors. Apremilast is an oral PDE4 inhibitor.

Janus Kinase (JAK) Inhibitors: JAKs are intracellular tyrosine kinases that are crucial for signaling downstream of cytokine receptors.[3][4][5][6][7] In atopic dermatitis, cytokines like IL-4, IL-13, IL-31, and interferon-gamma (IFN-γ) play a significant role in the inflammatory cascade and pruritus.[4] These cytokines bind to their receptors on immune cells, activating associated JAKs (JAK1, JAK2, JAK3, and TYK2). The activated JAKs then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, which translocate to the nucleus and induce the transcription of genes involved in inflammation and immune response.[3][5][6] JAK inhibitors block this signaling pathway, thereby reducing the inflammatory effects of these key cytokines.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and other selected small molecule inhibitors, providing a basis for objective comparison of their performance.

Table 1: In Vitro Potency and Selectivity of PDE4 Inhibitors

InhibitorTargetIC50 (nM)PDE4 Subtype SelectivityReference
This compound PDE42.8N/A[8]
Roflumilast PDE40.8PDE4B and PDE4D[7][9]
Crisaborole PDE4490Non-selective[10]
Apremilast PDE474Non-selective[11]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy of Topical Small Molecule Inhibitors in Atopic Dermatitis

InhibitorTrial PhasePrimary EndpointEfficacy OutcomeVehicle/Placebo OutcomeReference
This compound (0.2%) Phase 2Change in targeted lesion severity scoreSignificant decreaseN/A[2]
Roflumilast (0.15%) Phase 3 (INTEGUMENT-1)IGA Success at Week 432.0%15.2%[12]
EASI-75 at Week 443.2%22.0%[12]
Roflumilast (0.15%) Phase 3 (INTEGUMENT-2)IGA Success at Week 428.9%12.0%[13]
EASI-75 at Week 442.0%19.7%[13]
Roflumilast (0.05%) Phase 3 (INTEGUMENT-PED)IGA Success at Week 4 (Ages 2-5)25.4%10.7%[1]
EASI-75 at Week 4 (Ages 2-5)39.4%N/A[1]
Crisaborole (2%) Phase 3 (Pooled AD-301 & AD-302)IGA Success at Day 2932.1%21.8%[14]
IGA of Clear or Almost Clear at Day 2950.1%35.2%[14]

IGA Success is defined as an Investigator's Global Assessment score of 'clear' (0) or 'almost clear' (1) with at least a 2-grade improvement from baseline. EASI-75 represents a 75% or greater improvement from baseline in the Eczema Area and Severity Index.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these inhibitors are crucial for the replication and validation of findings.

In Vitro PDE4 Enzyme Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of the PDE4 enzyme.

  • Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compounds (e.g., this compound, Roflumilast, Crisaborole) are serially diluted and incubated with the PDE4 enzyme in a 96-well or 384-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the FAM-cAMP substrate.

  • Detection: The reaction is allowed to proceed for a defined period, after which a binding agent that specifically binds to the product of the reaction (e.g., AMP) is added. The change in fluorescence polarization or other detection methods like TR-FRET is measured.[15][16][17]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This cellular assay assesses the anti-inflammatory activity of the inhibitors by measuring their ability to suppress the production of the pro-inflammatory cytokine TNF-α.

  • PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.[18][19]

  • Cell Culture and Treatment: The isolated PBMCs are cultured in a suitable medium and pre-incubated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).[19][20]

  • Stimulation: The cells are then stimulated with LPS (a potent immune stimulator) to induce the production and release of TNF-α.[19][20][21]

  • Supernatant Collection and Analysis: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[19][20]

  • Data Analysis: The IC50 value for the inhibition of TNF-α release is determined by plotting the percentage of inhibition against the compound concentration.

Hapten-Induced Atopic Dermatitis Mouse Model

This in vivo model is used to evaluate the efficacy of topical treatments in a setting that mimics some aspects of atopic dermatitis.

  • Sensitization: A hapten, such as 2,4-dinitrochlorobenzene (DNCB) or oxazolone, is topically applied to a shaved area of the mouse's skin (e.g., the abdomen or back) to induce an initial immune response.[10][22][23][24]

  • Challenge: After a few days, the same or a different hapten is repeatedly applied to a specific site (e.g., the ear or another shaved area on the back) to elicit an inflammatory skin reaction.[10][22][23][24]

  • Treatment: The test compound (e.g., this compound ointment) or a vehicle control is topically applied to the inflamed area daily or twice daily for a specified treatment period.

  • Evaluation of Efficacy: The severity of the skin inflammation is assessed at various time points by measuring parameters such as ear thickness, erythema (redness), scaling, and excoriation. Histological analysis of skin biopsies can also be performed to evaluate immune cell infiltration and epidermal thickening.[10][22]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory\nStimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory\nStimuli->Receptor Adenylate\nCyclase Adenylate Cyclase Receptor->Adenylate\nCyclase cAMP cAMP Adenylate\nCyclase->cAMP ATP ATP ATP AMP AMP cAMP->AMP PDE4 PKA\n(inactive) PKA (inactive) cAMP->PKA\n(inactive) PDE4 PDE4 PKA\n(active) PKA (active) PKA\n(inactive)->PKA\n(active) CREB CREB PKA\n(active)->CREB NF-kB NF-kB PKA\n(active)->NF-kB pCREB pCREB CREB->pCREB Anti-inflammatory\nCytokines (IL-10) Anti-inflammatory Cytokines (IL-10) pCREB->Anti-inflammatory\nCytokines (IL-10) Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory\nCytokines This compound This compound This compound->PDE4

Caption: PDE4 Signaling Pathway and the Mechanism of Action of this compound.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine\n(e.g., IL-4, IL-13) Cytokine (e.g., IL-4, IL-13) Cytokine\nReceptor Cytokine Receptor Cytokine\n(e.g., IL-4, IL-13)->Cytokine\nReceptor JAK JAK Cytokine\nReceptor->JAK pJAK pJAK JAK->pJAK STAT STAT pJAK->STAT pSTAT pSTAT STAT->pSTAT pSTAT Dimer pSTAT Dimer pSTAT->pSTAT Dimer Gene\nTranscription Gene Transcription pSTAT Dimer->Gene\nTranscription JAK Inhibitor JAK Inhibitor JAK Inhibitor->JAK Inflammatory\nResponse Inflammatory Response Gene\nTranscription->Inflammatory\nResponse

Caption: JAK-STAT Signaling Pathway and the Mechanism of Action of JAK Inhibitors.

Experimental_Workflow Start Start In Vitro\nAssays In Vitro Assays Start->In Vitro\nAssays PDE4\nInhibition Assay PDE4 Inhibition Assay In Vitro\nAssays->PDE4\nInhibition Assay Cytokine\nRelease Assay Cytokine Release Assay In Vitro\nAssays->Cytokine\nRelease Assay In Vivo\nAnimal Model In Vivo Animal Model PDE4\nInhibition Assay->In Vivo\nAnimal Model Cytokine\nRelease Assay->In Vivo\nAnimal Model Hapten-Induced\nDermatitis Hapten-Induced Dermatitis In Vivo\nAnimal Model->Hapten-Induced\nDermatitis Clinical\nTrials Clinical Trials Hapten-Induced\nDermatitis->Clinical\nTrials Phase 1\n(Safety) Phase 1 (Safety) Clinical\nTrials->Phase 1\n(Safety) Phase 2\n(Efficacy & Dosing) Phase 2 (Efficacy & Dosing) Phase 1\n(Safety)->Phase 2\n(Efficacy & Dosing) Phase 3\n(Pivotal Trials) Phase 3 (Pivotal Trials) Phase 2\n(Efficacy & Dosing)->Phase 3\n(Pivotal Trials) Data Analysis\n& Comparison Data Analysis & Comparison Phase 3\n(Pivotal Trials)->Data Analysis\n& Comparison End End Data Analysis\n& Comparison->End

Caption: A typical experimental workflow for the development and comparison of small molecule inhibitors.

References

Validating Lotamilast's Effect on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atopic Dermatitis (AD) is a chronic inflammatory skin condition characterized by a complex interplay of genetic predisposition, immune dysregulation, and epidermal barrier dysfunction.[1][2] At the molecular level, AD is driven by the abnormal expression of genes that regulate inflammatory responses, skin barrier proteins, and cell differentiation.[3][4] Consequently, therapeutic strategies increasingly focus on modulating these underlying gene expression networks.

Lotamilast (RVT-501/E6005) is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial for regulating intracellular signaling pathways in immune and skin cells.[5][6] By targeting PDE4, this compound aims to suppress the expression of pro-inflammatory genes implicated in the pathogenesis of AD. This guide provides a comparative analysis of this compound's mechanism of action, its expected effects on gene expression relative to other therapies, and detailed experimental protocols for validation.

Mechanism of Action: The PDE4 Signaling Pathway

PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various cells.[6] In inflammatory and epithelial cells, low levels of cAMP are associated with the production of pro-inflammatory cytokines.[7] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[8][9] These effectors modulate the activity of transcription factors such as cAMP-response element-binding protein (CREB) and nuclear factor-kappa B (NF-κB), leading to a decrease in the expression of pro-inflammatory genes (e.g., TNF-α, IL-17, IL-23) and an increase in anti-inflammatory mediators (e.g., IL-10).[8][9]

PDE4_Signaling cluster_cell Cell Interior cluster_nucleus Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA_Epac PKA / Epac cAMP->PKA_Epac Activates CREB p-CREB PKA_Epac->CREB Activates NFkB NF-κB PKA_Epac->NFkB Inhibits Anti_Inflammatory Anti-inflammatory Gene Expression (IL-10) CREB->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Gene Expression (TNF-α, IL-17, etc.) NFkB->Pro_Inflammatory Promotes

Caption: PDE4 inhibition by this compound increases cAMP, modulating transcription factors to alter gene expression.

Comparative Analysis of Gene Expression Modulation

While specific transcriptomic data from this compound clinical trials are not extensively published, its effects can be inferred from studies on other PDE4 inhibitors, such as apremilast. These agents have been shown to directly modulate the gene expression of inflammatory mediators in skin cells.[2]

Table 1: Gene Expression Changes Induced by PDE4 Inhibitors in Keratinocytes

This table summarizes the effects of the PDE4 inhibitor apremilast on gene expression in human epidermal keratinocytes stimulated with pro-inflammatory cytokines IL-4 and IL-17, which are relevant to AD pathology.[2]

Gene CategoryGene NameFunctionEffect of PDE4 Inhibition (Apremilast)
Interleukins (Pro-inflammatory) IL-12/IL-23p40Promotes Th1/Th17 differentiationDownregulated
IL-19Promotes epidermal hyperplasiaDownregulated (in IL-17 stimulated cells)
IL-31Pruritus (itch) mediatorDownregulated
Alarmins (Innate Immunity) S100A7, S100A8, S100A12Chemoattractants, antimicrobialDownregulated
Chemokines (Cell Recruitment) CCL17Attracts Th2 cellsUpregulated (counteracts IL-4 suppression)
Barrier Function FLG (Filaggrin)Key structural proteinDownregulated (in IL-4 stimulated cells)

Data sourced from a study on apremilast in stimulated adult human epidermal keratinocytes (HEKa).[2]

Table 2: Comparison of Signaling Pathways and Key Modulated Genes by Drug Class

Different therapeutic classes for AD target distinct signaling pathways, resulting in different gene expression signatures. This table compares PDE4 inhibitors with Janus kinase (JAK) inhibitors, another major class of small molecules used in AD treatment.[1][10]

FeaturePDE4 Inhibitors (e.g., this compound)JAK Inhibitors (e.g., Upadacitinib)
Primary Target Phosphodiesterase 4 (PDE4)Janus Kinases (JAK1, JAK2, JAK3, TYK2)
Core Signaling Pathway cAMP-PKA/Epac-CREB/NF-κB[8]JAK-STAT[5]
Key Upstream Signals G-protein-coupled receptors[9]Cytokine receptors (e.g., for IL-4, IL-13, IL-31)[1][10]
Key Transcription Factors CREB, NF-κBSTATs (e.g., STAT6)[5]
Key Modulated Genes TNF-α, IL-23, IL-17, IL-10[2][8]IL-4, IL-13, IL-22, IL-31, IFN-γ dependent genes[1]
Primary Therapeutic Effect Broad anti-inflammatory effect by reducing multiple pro-inflammatory mediators.Blocks signaling of key Th2 and other cytokines central to AD pathogenesis.

Experimental Protocol for Validating Gene Expression Effects

To validate the effect of this compound on gene expression, an in-vitro experiment using primary human keratinocytes can be performed. This protocol is based on established methodologies for testing PDE4 inhibitors.[2]

Workflow for In-Vitro Validation

Experimental_Workflow A 1. Cell Culture Primary Human Epidermal Keratinocytes (HEKa) B 2. Cytokine Stimulation Incubate with IL-4 and IL-17 to mimic AD environment A->B C 3. Drug Treatment Treat cells with this compound (various concentrations) and controls (vehicle) B->C D 4. RNA Extraction Harvest cells and isolate total RNA using spin-column kits C->D E 5. Reverse Transcription & qPCR Synthesize cDNA and perform quantitative real-time PCR for target genes D->E F 6. Data Analysis Calculate relative gene expression (e.g., 2-ddCt method) vs. controls E->F

References

A Comparative Guide: Lotamilast vs. Topical Corticosteroids for Inflammatory Skin Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase 4 (PDE4) inhibitor, lotamilast, and topical corticosteroids, two key classes of treatments for inflammatory skin diseases such as atopic dermatitis and psoriasis. The information presented is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and safety profiles to inform research and development efforts.

Executive Summary

Topical corticosteroids have long been the cornerstone of anti-inflammatory therapy in dermatology, offering potent and rapid symptom relief. However, their use is associated with a range of local and systemic side effects, particularly with long-term application. This compound, a selective PDE4 inhibitor, represents a newer class of non-steroidal topical agents that target inflammation through a distinct intracellular signaling pathway. While direct head-to-head clinical trial data comparing this compound with topical corticosteroids is limited, this guide synthesizes available evidence to provide a comprehensive comparative overview.

Mechanism of Action

The fundamental difference between this compound and topical corticosteroids lies in their molecular mechanisms of action.

This compound (PDE4 Inhibition):

This compound is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly expressed in immune and inflammatory cells.[1] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines.[1] The net effect is a reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and various interleukins (IL-2, IL-12, IL-17, IL-23), and an increase in the production of the anti-inflammatory cytokine IL-10.[2]

Topical Corticosteroids (Glucocorticoid Receptor Agonism):

Topical corticosteroids are synthetic analogs of endogenous cortisol and exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells.[3] Upon binding, the corticosteroid-GR complex translocates to the nucleus, where it directly interacts with DNA to either upregulate or downregulate the transcription of target genes.[4] This leads to the suppression of pro-inflammatory cytokine and chemokine production, a reduction in the infiltration of inflammatory cells, and vasoconstriction.[3][4] Their broad anti-inflammatory and immunosuppressive effects are mediated through the inhibition of multiple inflammatory pathways.[3]

Signaling Pathway Diagrams

Lotamilast_Mechanism_of_Action cluster_cell Inflammatory Cell This compound This compound PDE4 PDE4 This compound->PDE4 Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-17, etc.) PDE4->Pro_inflammatory promotes cAMP cAMP cAMP->PDE4 degradation PKA Protein Kinase A (inactive) cAMP->PKA ATP ATP AC Adenylate Cyclase ATP->AC Stimulus AC->cAMP PKA_active Protein Kinase A (active) PKA->PKA_active PKA_active->Pro_inflammatory inhibits Anti_inflammatory Anti-inflammatory Cytokines (IL-10) PKA_active->Anti_inflammatory promotes Inflammation Inflammation Pro_inflammatory->Inflammation Anti_inflammatory->Inflammation Corticosteroid_Mechanism_of_Action cluster_cell Skin Cell Corticosteroid Topical Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR Complex Corticosteroid-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Pro_inflammatory Pro-inflammatory Gene Transcription (Cytokines, Chemokines) Complex->Pro_inflammatory inhibits Anti_inflammatory Anti-inflammatory Gene Transcription (Lipocortin-1) Complex->Anti_inflammatory promotes DNA DNA Inflammation Inflammation Pro_inflammatory->Inflammation Anti_inflammatory->Inflammation Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_preclinical Preclinical Models cluster_clinical Clinical Trials PDE4_Assay PDE4 Activity Assay Cytokine_Assay Cytokine Release Assay (Keratinocytes) PDE4_Assay->Cytokine_Assay Mechanism Confirmation Skin_Barrier_Assay Skin Barrier Function Assay (Ex vivo skin model) Cytokine_Assay->Skin_Barrier_Assay Functional Assessment Animal_Model Animal Models of Inflammatory Skin Disease Skin_Barrier_Assay->Animal_Model In Vivo Validation Phase1 Phase 1 (Safety & Tolerability) Animal_Model->Phase1 Candidate Selection Phase2 Phase 2 (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety) Phase2->Phase3

References

Safety Operating Guide

Navigating the Path to Proper Disposal of Lotamilast: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Determining the Disposal Pathway: A Step-by-Step Approach

The primary determinant for the disposal of any pharmaceutical compound, including lotamilast, is its classification as hazardous or non-hazardous waste under the Resource Conservation and Recovery Act (RCRA). Additionally, it is crucial to ascertain if the substance is regulated as a controlled substance by the Drug Enforcement Administration (DEA).

Step 1: Hazardous Waste Determination

Under RCRA, a pharmaceutical waste is considered hazardous if it meets one or more of the following criteria:

  • Listed Waste: The EPA maintains specific lists of hazardous wastes (F, K, P, and U lists). A thorough review of these lists is necessary to determine if this compound or its components are included.

  • Characteristic Waste: The waste may be classified as hazardous if it exhibits any of the following characteristics:

    • Ignitability: The ability to catch fire easily.

    • Corrosivity: The ability to corrode metal containers.

    • Reactivity: The potential to explode or react violently under certain conditions.

    • Toxicity: The presence of certain toxic chemicals at or above specified concentrations that could leach into groundwater.

Step 2: Controlled Substance Determination

It is essential to verify if this compound is classified as a controlled substance by the DEA. This information can typically be found in the DEA's "Orange Book" or by consulting with your institution's Environmental Health and Safety (EHS) department.

Step 3: Consultation with Environmental Health and Safety (EHS)

Given the absence of a specific SDS for this compound, consulting with your institution's EHS department is a mandatory step. The EHS team can provide expert guidance on waste characterization and ensure compliance with all applicable federal, state, and local regulations.

Disposal Procedures Based on Waste Classification

The disposal method for this compound will diverge based on its classification. The following table summarizes the general procedures for hazardous and non-hazardous pharmaceutical waste.

Waste ClassificationDisposal Procedures
Hazardous Waste (RCRA) - Must be collected in designated, properly labeled hazardous waste containers. - Segregated from non-hazardous waste. - Handled by trained personnel wearing appropriate Personal Protective Equipment (PPE). - Disposed of through a licensed hazardous waste contractor, typically via incineration at a permitted facility.[1][2]
Non-Hazardous Waste - If not a DEA controlled substance, may be disposed of in a pharmaceutical waste container destined for incineration. - Some non-hazardous pharmaceuticals may be eligible for disposal in the regular trash after being rendered non-retrievable (e.g., mixed with an undesirable substance like coffee grounds or kitty litter and sealed in a bag).[3][4] However, for a research compound, incineration is the preferred method to ensure complete destruction. - Check with your institution's EHS for specific policies on non-hazardous pharmaceutical waste.
DEA Controlled Substance - Requires strict inventory and record-keeping. - Disposal must be witnessed and documented. - Must be disposed of through a DEA-registered reverse distributor or other approved methods that render the substance non-retrievable.

Experimental Protocols for Waste Characterization

In a research setting, if the hazardous characteristics of a novel compound like this compound are unknown, experimental analysis may be required. Standard EPA test methods are used to determine these characteristics:

  • Toxicity Characteristic Leaching Procedure (TCLP): This is the standard test to determine if a waste is toxic and would be classified as a D-listed hazardous waste.

It is imperative that any such testing is conducted by a qualified laboratory following established EPA protocols.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Lotamilast_Disposal_Workflow start Start: this compound Waste Generated is_controlled Is this compound a DEA Controlled Substance? start->is_controlled is_hazardous Is this compound a RCRA Hazardous Waste? is_controlled->is_hazardous No consult_ehs_controlled Consult EHS for DEA Disposal Procedures is_controlled->consult_ehs_controlled Yes consult_ehs_hazardous Consult EHS for Hazardous Waste Disposal Procedures is_hazardous->consult_ehs_hazardous Yes non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste (Incineration Recommended) is_hazardous->non_hazardous_disposal No dea_disposal Dispose via DEA-Approved Reverse Distributor consult_ehs_controlled->dea_disposal end End: Disposal Complete dea_disposal->end hazardous_disposal Dispose as Hazardous Waste (Incineration) consult_ehs_hazardous->hazardous_disposal hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By following this structured approach, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's Environmental Health and Safety department for guidance specific to your location and facilities.

References

Essential Safety and Handling of Lotamilast: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Lotamilast is publicly available. The following guidance is based on the safety profiles of analogous Phosphodiesterase 4 (PDE4) inhibitors, such as Apremilast and Roflumilast, and general best practices for handling potent pharmaceutical compounds in a laboratory setting. This information should be used as a starting point for a comprehensive risk assessment, and it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the recommended PPE based on the handling of similar PDE4 inhibitors.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (powder form) Tightly fitting safety goggles or a face shield.Chemical-resistant, impervious gloves (e.g., nitrile). Double-gloving is recommended.Lab coat or disposable gown.A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1]
Handling solutions Safety glasses with side shields.Chemical-resistant gloves.Lab coat.Not generally required if handled in a well-ventilated area or fume hood.
Cleaning and disposal Tightly fitting safety goggles.Double-layered chemical-resistant gloves.Disposable gown over a lab coat.A respirator may be necessary depending on the scale of the waste and potential for aerosolization.

Hazard Identification and First Aid

The hazard profile for this compound is not fully established. However, based on analogous compounds, the following potential hazards and first aid measures should be considered.

Exposure Route Potential Hazards First Aid Measures
Inhalation May cause respiratory irritation.[2]Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact May cause skin irritation.[2]Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[1][2]
Eye Contact Causes serious eye irritation.[2]Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
Ingestion Harmful if swallowed.[3][4]Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[1][4]

Spill Response Protocol

In the event of a this compound spill, a clear and immediate response is critical to mitigate exposure and contamination.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Assess Assess Spill Size and Nature (Solid vs. Liquid) Evacuate->Assess Secure Secure the Area (Restrict Access) Don_PPE Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) Contain_Solid Cover Solid Spill with Absorbent Material Assess->Contain_Solid Solid Spill Contain_Liquid Contain Liquid Spill with Absorbent Pads Assess->Contain_Liquid Liquid Spill Prepare Prepare Spill Kit Clean Carefully Collect Material into a Labeled Waste Bag Contain_Solid->Clean Contain_Liquid->Clean Decontaminate Decontaminate the Area Clean->Decontaminate Dispose Dispose of Waste According to Institutional Hazardous Waste Procedures Decontaminate->Dispose Report Report the Incident to EHS

This compound Spill Response Workflow

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Aspect Recommendation
Handling Handle in a well-ventilated place, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols.[1][2] Wash hands thoroughly after handling.[4]
Storage Keep the container tightly closed in a dry and well-ventilated place.[2] Follow the manufacturer's recommendations for storage temperature.
Incompatibilities Keep away from strong oxidizing agents.

Disposal Plan

All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste (powder, contaminated materials) Collect in a clearly labeled, sealed container for hazardous chemical waste.
Liquid Waste (solutions) Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
Sharps (needles, etc.) Dispose of in a designated sharps container for hazardous materials.

Always follow your institution's specific guidelines for hazardous waste disposal. Ensure that all waste containers are properly labeled with the contents and associated hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lotamilast
Reactant of Route 2
Reactant of Route 2
Lotamilast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.